Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-11(14,7-12)8-4-5-8/h8,14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQDEDUMJIZSHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate
Topic: Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate Synthesis Pathway Format: Technical Guide / Whitepaper Author Role: Senior Application Scientist
Executive Summary
This compound (CAS: 1438858-75-3) is a critical pharmacophore in modern medicinal chemistry.[1] The azetidine ring offers a rigid, low-molecular-weight scaffold that restricts conformational freedom, often improving the metabolic stability and selectivity of drug candidates (e.g., JAK inhibitors like Baricitinib). The introduction of a cyclopropyl group at the C3 position adds significant lipophilicity and steric bulk without the rotatable bond penalties associated with acyclic alkyl chains.
This guide details the optimal synthesis pathway via the nucleophilic addition of cyclopropylmagnesium bromide to tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone). We prioritize a route that balances yield, safety, and scalability, addressing common pitfalls such as enolization side reactions and Boc-deprotection.
Retrosynthetic Analysis
To design a robust pathway, we disconnect the target molecule at the tertiary alcohol center. The symmetry of the azetidine ring simplifies the analysis, identifying the C3 carbonyl as the ideal electrophile.
Strategic Disconnection
-
Disconnection: C3–Cyclopropyl bond.
-
Synthons:
-
Electrophile: tert-butyl 3-oxoazetidine-1-carboxylate (1-Boc-3-azetidinone).[3]
-
Nucleophile: Cyclopropyl carbanion equivalent (Grignard reagent).
-
Figure 1: Retrosynthetic logic identifying the convergent assembly of the quaternary center.
Primary Synthesis Pathway
The synthesis consists of two main phases: the preparation of the ketone intermediate (if not purchased) and the Grignard addition.
Phase 1: Preparation of 1-Boc-3-azetidinone
While commercially available, this intermediate is often unstable and expensive. In-house preparation via oxidation of 1-Boc-3-hydroxyazetidine is recommended for freshness and cost control.
Protocol: TEMPO/Bleach Oxidation
-
Reagents: 1-Boc-3-hydroxyazetidine, TEMPO (catalytic), NaBr, NaOCl (bleach), NaHCO3.
-
Solvent: DCM/Water (biphasic).
-
Temperature: -5°C to 0°C.[4]
Note: The Swern oxidation is an alternative but generates dimethyl sulfide (stench) and requires cryogenic conditions, making TEMPO/Bleach superior for scale-up.
Phase 2: Grignard Addition (The Core Step)
This is the critical C–C bond-forming step. The reaction utilizes cyclopropylmagnesium bromide targeting the ketone carbonyl.
Reaction Mechanism & Pathway
The Grignard reagent acts as a hard nucleophile. The N-Boc group provides steric bulk but is also a potential site for nucleophilic attack (though less reactive than the ketone at low temperatures).
Figure 2: Forward synthesis pathway highlighting the Grignard addition and quenching steps.
Detailed Experimental Protocol
Reagents and Materials
| Reagent | Equiv.[3][4][5][6][7][8] | Role | Critical Specification |
| 1-Boc-3-azetidinone | 1.0 | Substrate | Dry, free of alcohol traces |
| Cyclopropylmagnesium Bromide | 1.2 - 1.5 | Nucleophile | 0.5M - 1.0M in THF/2-MeTHF |
| THF (Tetrahydrofuran) | Solvent | Solvent | Anhydrous (<50 ppm H2O) |
| Sat. NH4Cl | Excess | Quench | Aqueous saturated solution |
Step-by-Step Methodology
1. Reactor Setup
-
Flame-dry a 3-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Equip with a magnetic stir bar, temperature probe, and pressure-equalizing addition funnel.
2. Substrate Dissolution
-
Charge 1-Boc-3-azetidinone (1.0 equiv) into the flask.
-
Add anhydrous THF (10-15 volumes relative to substrate mass).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Scientist's Note: While the reaction can proceed at 0°C, starting at -78°C minimizes the risk of the Grignard reagent attacking the Boc carbamate (which would lead to a ketone byproduct or deprotection).
-
3. Grignard Addition
-
Charge Cyclopropylmagnesium bromide (1.3 equiv) into the addition funnel.
-
Add dropwise to the ketone solution over 30–45 minutes.
-
Control Point: Ensure internal temperature does not rise above -65°C during addition.
-
After addition, allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
4. Monitoring
-
Monitor by TLC (30% EtOAc in Hexanes) or LC-MS. The ketone spot (Rf ~0.6) should disappear, replaced by the more polar alcohol spot (Rf ~0.3).
-
Staining:[1][3][7] Use KMnO4 or Ninhydrin (though Ninhydrin is less effective for Boc-amines, KMnO4 visualizes the alcohol well).
5. Workup
-
Cool the mixture back to 0°C.
-
Quench by slow addition of saturated aqueous NH4Cl . Caution: Exothermic.
-
Separate phases.[7] Extract the aqueous layer 2x with EtOAc.
-
Wash combined organics with Brine, dry over anhydrous Na2SO4, and filter.
6. Purification
-
Purification: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient 0% -> 40% EtOAc in Hexanes.
-
-
Yield Expectation: 75% - 85%.
Analytical Characterization
To validate the synthesis, compare spectral data against these expected values.
| Technique | Expected Signal / Observation | Interpretation |
| 1H NMR (400 MHz, CDCl3) | δ 0.35–0.60 (m, 4H) | Cyclopropyl ring protons (distinctive high-field multiplets). |
| δ 1.15–1.25 (m, 1H) | Cyclopropyl methine proton (-CH-). | |
| δ 1.45 (s, 9H) | Boc group (tert-butyl).[9][11] | |
| δ 3.80–4.00 (d/m, 4H) | Azetidine ring protons (C2 and C4). Distinct AB system or broadened singlet depending on resolution. | |
| 13C NMR | ~79-80 ppm | Quaternary Carbon of Boc group. |
| ~70-75 ppm | Quaternary C3 of Azetidine (C-OH). | |
| ~156 ppm | Carbamate Carbonyl (C=O). | |
| Mass Spectrometry (ESI) | [M+H]+ = 214.1 | Protonated molecular ion (often weak due to Boc lability). |
| [M+Na]+ = 236.1 | Sodium adduct (commonly observed). | |
| [M-tBu+H]+ = 158.1 | Loss of t-butyl group fragment. |
Troubleshooting & Optimization (Scientist's Insight)
Issue: Low Yield / Recovered Starting Material
-
Cause: Grignard reagent degradation (moisture) or enolization of the ketone.
-
Solution: Titrate the Grignard reagent before use. If enolization is suspected (recovery of ketone upon quench), use Cerium(III) Chloride (CeCl3) additives. The "Luche-type" conditions (CeCl3 + Grignard) suppress basicity and enhance nucleophilicity, promoting 1,2-addition over enolization.
Issue: Boc Deprotection
-
Cause: Reaction temperature too high or acidic quench too aggressive.
-
Solution: Maintain T < 0°C. Use NH4Cl (mildly acidic) rather than HCl for quenching.
Issue: Impurity Formation (Ring Opening)
-
Cause: Azetidines are strained rings.[11] Strong Lewis acids or high heat can trigger ring opening.
-
Solution: Keep workup neutral. Avoid prolonged heating during rotary evaporation (>40°C).
References
-
Vertex Pharmaceuticals. Preparation of 1-Boc-3-hydroxyazetidine derivatives.[6] Patent WO2013116236A1.[3] (Describes the general oxidation and functionalization of azetidine scaffolds).
-
ChemicalBook. Tert-Butyl 3-oxoazetidine-1-carboxylate Properties and Synthesis. (Provides physical properties and oxidation protocols for the precursor).
-
National Institutes of Health (NIH). Synthesis of Azetidine Intermediates for Baricitinib. (Contextualizes the use of 3-oxoazetidine intermediates in drug development).
-
Synthonix. Product Specification: this compound.[1][2] (Confirms commercial availability and CAS 1438858-75-3).
-
MySkinRecipes/Chemical Data. this compound Data Sheet. (Provides molecular weight and handling data).
Sources
- 1. This compound [myskinrecipes.com]
- 2. qcc.edu [qcc.edu]
- 3. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. guidechem.com [guidechem.com]
- 7. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]
- 8. Design, synthesis, and evaluation of A/C/D-ring analogs of the fungal metabolite K-76 as potential complement inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 10. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
physicochemical properties of Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate
Executive Summary: Expanding Chemical Space with sp³-Rich Scaffolds
In modern drug discovery, the transition from "flat" aromatic compounds to three-dimensional, sp³-rich architectures is critical for improving physicochemical properties such as solubility and metabolic stability. Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate (CAS: 1438858-75-3) represents a high-value scaffold in this paradigm.[1][2]
This compound combines the rigid, constrained geometry of the azetidine ring with the unique steric and electronic properties of a cyclopropyl group. The 3-hydroxy functionality provides a versatile handle for derivatization or acts as a specific hydrogen-bond donor in active sites. This guide details the physicochemical profile, structural advantages, and handling protocols required to integrate this scaffold into high-throughput synthesis and lead optimization campaigns.
Chemical Identity & Structural Characterization
Core Identification Data
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1438858-75-3 |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CC(O)(C2CC2)C1 |
| Appearance | White to off-white crystalline solid |
| Purity Standard | ≥ 97% (HPLC) |
Structural Analysis: The "Escape from Flatland"
The value of this intermediate lies in its ability to introduce defined 3D vectors into a molecule. Unlike flexible alkyl chains, the azetidine ring imposes a constraint that reduces the entropic penalty upon binding to a protein target.
-
The Azetidine Ring: A four-membered heterocycle with significant ring strain (~26 kcal/mol). This strain dictates specific reactivity profiles, particularly susceptibility to nucleophilic ring-opening under harsh Lewis acidic conditions, though the N-Boc group provides substantial stabilization.
-
The Cyclopropyl Group: Acts as a bioisostere for isopropyl or ethyl groups but with distinct properties. The cyclopropyl C-C bonds have high p-character (Walsh orbitals), allowing for unique electronic interactions (hyperconjugation) with adjacent π-systems or cations. It also blocks metabolic oxidation at the 3-position.
-
The 3-Hydroxyl Group: A tertiary alcohol. While sterically crowded, it remains a viable nucleophile for alkylation or acylation and serves as a critical H-bond donor/acceptor.
Figure 1: Functional Group Analysis & Pharmacophore Mapping
Caption: Structural decomposition highlighting the pharmacophoric contributions of each moiety. The scaffold balances rigidity (azetidine) with metabolic stability (cyclopropyl).
Physicochemical Profile
Understanding the physicochemical baseline is essential for predicting how this fragment influences the properties of a final drug candidate (Lead Optimization).
| Property | Value / Prediction | Context & Implications |
| Calculated LogP (cLogP) | ~1.8 - 2.1 | The Boc group dominates lipophilicity. Upon deprotection, the core is highly polar (cLogP < 0). |
| Topological Polar Surface Area (TPSA) | ~49.8 Ų | Moderate polarity; indicates good membrane permeability potential for the protected form. |
| H-Bond Donors (HBD) | 1 (OH) | The tertiary alcohol is a specific donor. |
| H-Bond Acceptors (HBA) | 3 (C=O, O-C, OH) | Includes the carbamate carbonyl and ester oxygen. |
| pKa (Predicted) | ~16 (Alcohol) | The alcohol is non-ionizable at physiological pH. The amine (post-deprotection) will have pKa ~9-10. |
| Solubility | High in DCM, MeOH, DMSO | Compatible with standard organic synthesis workflows. Poor water solubility until Boc removal. |
Expert Insight: The combination of the cyclopropyl group and the hydroxyl group creates a "balanced" lipophilicity profile. The cyclopropyl adds hydrophobic bulk without the flexibility of an isopropyl group, while the hydroxyl lowers LogP, preventing the molecule from becoming a "grease ball" (excessively lipophilic).
Stability, Reactivity, and Synthesis Context
Synthesis Route & Impurity Profile
The synthesis typically involves the addition of cyclopropylmagnesium bromide (Grignard reagent) to tert-butyl 3-oxoazetidine-1-carboxylate.
-
Key Impurity: Unreacted ketone (3-oxoazetidine).
-
Side Reaction: Ring opening is rare under Grignard conditions but possible if temperature control is poor.
-
Stereochemistry: The molecule is achiral (meso-like substitution pattern at C3), simplifying analysis (no enantiomers to separate).
Stability Considerations
-
Acid Sensitivity: The N-Boc group is acid-labile. Exposure to strong acids (TFA, HCl) will yield the free amine salt.
-
Oxidation: The tertiary alcohol is resistant to mild oxidation. However, the strained ring can be sensitive to radical conditions.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture can lead to caking but generally does not degrade the core structure rapidly.
Experimental Protocols
Protocol 1: Quality Control via LC-MS
Objective: Verify identity and purity of the intermediate prior to coupling.
Reagents:
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
Methodology:
-
Sample Prep: Dissolve 1 mg of compound in 1 mL MeOH.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (carbonyl absorption) and ESI-MS (Positive Mode).
-
Expected Mass:
-
[M+H]⁺ is often weak due to Boc fragmentation.
-
Look for [M+Na]⁺ = 236.27 m/z .
-
Look for the "Boc-loss" fragment (loss of t-butyl): [M-tBu+H]⁺ ≈ 158 m/z .
-
Protocol 2: Solubility & LogD Assessment (Shake-Flask)
Objective: Determine thermodynamic solubility in buffer systems for biological assay prep.
Workflow:
-
Prepare a saturated solution of the compound in PBS (pH 7.4) and Octanol.
-
Shake for 24 hours at 25°C.
-
Centrifuge to separate phases.
-
Analyze the aqueous phase concentration via HPLC against a standard curve.
Figure 2: QC & Characterization Workflow
Caption: Standardized Quality Control workflow ensuring structural integrity before downstream application.
Handling & Safety (SDS Summary)
-
Signal Word: Warning.
-
Hazard Statements:
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
-
First Aid: In case of contact, rinse thoroughly with water. If inhaled, move to fresh air.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2759290, 3-Hydroxyazetidine hydrochloride. Retrieved from [Link].[3] (Note: Used for analog physicochemical baseline data).
-
Baxendale, I. R., et al. (2016). Photochemical Flow Synthesis of 3-Hydroxyazetidines. Durham University. Retrieved from [Link]. (Provides context on the synthesis and stability of 3-hydroxyazetidine scaffolds).
-
MySkinRecipes (2024). this compound Product Specifications. Retrieved from [Link].[1][2][3][4][5][6][7][8] (Source for specific commercial availability and storage conditions).
Sources
- 1. (Alcohols) | BLDpharm [fr.bldpharm.com]
- 2. qcc.edu [qcc.edu]
- 3. 3-Hydroxyazetidine hydrochloride | C3H8ClNO | CID 2759290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. chemimpex.com [chemimpex.com]
- 6. tert-Butyl 3-hydroxyazetidine-1-carboxylate - Lead Sciences [lead-sciences.com]
- 7. CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride [cymitquimica.com]
- 8. Synthonix, Inc > Building Blocks > 141699-55-0 | tert-Butyl 3-hydroxyazetidine-1-carboxylate [synthonix.com]
Strategic Utilization of Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate in Medicinal Chemistry
[1]
Executive Summary
Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate (CAS: 1354946-83-4) is a specialized
This technical guide details the mechanistic rationale for deploying this scaffold in drug design, the chemical mechanism of its synthesis, and validated experimental protocols for its integration into medicinal chemistry workflows.
Mechanistic Rationale: The "Gem-Disubstituted Azetidine" Motif
The "Mechanism of Action" for this compound is best understood through its contribution to the Structure-Activity Relationship (SAR) of the final drug molecule. It functions as a conformational lock and lipophilicity modulator .
Conformational Restriction (The Thorpe-Ingold Effect)
The 3,3-disubstitution pattern (cyclopropyl and hydroxyl groups at the same carbon) introduces significant steric bulk. This forces the azetidine ring and the attached substituents into a preferred conformation, reducing the entropic penalty upon binding to a protein target.
-
Mechanism: The gem-disubstitution restricts the bond rotation of the substituents, "pre-organizing" the molecule for binding.
-
Outcome: Higher potency due to improved binding affinity (
).
Lipophilicity and Metabolic Stability[1]
-
Azetidine Ring: Azetidines possess a lower cLogP (lipophilicity) compared to their five-membered (pyrrolidine) or six-membered (piperidine) counterparts, helping to maintain water solubility while reducing non-specific toxicity.
-
Cyclopropyl Group: Acts as a bioisostere for isopropyl or tert-butyl groups but with unique electronic properties (sigma-hole interactions). It often blocks metabolic "hot spots," preventing rapid oxidation by Cytochrome P450 enzymes.
Pharmacophore Logic Diagram
The following diagram illustrates the synergistic properties of this scaffold.
Figure 1: Pharmacological contributions of the 3-cyclopropyl-3-hydroxyazetidine scaffold.
Chemical Mechanism of Synthesis[2]
The synthesis of CAS 1354946-83-4 relies on a nucleophilic addition of a Grignard reagent to a ketone. This reaction must be carefully controlled to prevent side reactions such as enolization or ring opening.
Reaction Pathway[2][3]
-
Starting Material: Tert-butyl 3-oxoazetidine-1-carboxylate (Boc-3-azetidinone).
-
Reagent: Cyclopropylmagnesium bromide (Grignard reagent).
-
Mechanism: The nucleophilic carbon of the cyclopropyl Grignard attacks the electrophilic carbonyl carbon of the azetidinone. The bulky Boc group protects the amine, preventing interference.
-
Workup: Acidic quench protonates the alkoxide intermediate to yield the tertiary alcohol.
Synthesis Pathway Diagram
Figure 2: Synthetic route via Grignard addition.
Experimental Protocols
The following protocols are designed for high reproducibility. Safety Note: Grignard reagents are moisture-sensitive and pyrophoric. All reactions must be performed under an inert atmosphere (Nitrogen or Argon).
Protocol A: Synthesis of this compound
Reagents:
-
Tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq)[1]
-
Cyclopropylmagnesium bromide (0.5 M in THF, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)[2]
-
Saturated aqueous Ammonium Chloride (
)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask and cool under a stream of Argon. Equip with a magnetic stir bar and a pressure-equalizing addition funnel.
-
Solvation: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (e.g., 5.0 g, 29.2 mmol) in anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition: Transfer the cyclopropylmagnesium bromide solution (1.2 eq, 35.0 mmol) to the addition funnel via cannula. Add dropwise to the ketone solution over 30 minutes, ensuring the internal temperature does not rise above -65°C.
-
Reaction: Stir at -78°C for 1 hour, then allow the reaction to slowly warm to 0°C over 2 hours. Monitor conversion by TLC (System: 30% EtOAc in Hexanes; Stain: Ninhydrin or PMA).
-
Quench: Carefully quench the reaction at 0°C by dropwise addition of saturated aqueous
(20 mL). Caution: Exothermic gas evolution. -
Extraction: Dilute with Ethyl Acetate (100 mL) and water (50 mL). Separate the layers. Extract the aqueous layer twice with Ethyl Acetate.
-
Purification: Dry combined organics over
, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-40% EtOAc/Hexanes) to yield the title compound as a white solid or viscous oil.
Protocol B: Deprotection (Boc Removal)
To utilize the azetidine amine for downstream coupling (e.g., amide bond formation), the Boc group must be removed.
Reagents:
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Methodology:
-
Dissolve the protected intermediate in DCM (0.1 M concentration).
-
Add TFA (10-20 equivalents) dropwise at 0°C.
-
Stir at room temperature for 2-4 hours.
-
Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
-
Result: The product is the trifluoroacetate salt of 3-cyclopropyl-3-hydroxyazetidine, ready for coupling.
Physical Properties & Characterization Data[1][6][7][8]
| Property | Value | Note |
| Molecular Formula | ||
| Molecular Weight | 213.27 g/mol | |
| Appearance | White solid or colorless oil | Depends on purity/crystallinity |
| Solubility | Soluble in DCM, THF, MeOH, EtOAc | Insoluble in water |
| Storage | 2-8°C, Inert atmosphere | Hygroscopic |
| Key NMR Signals | Diagnostic cyclopropyl protons |
References
-
Preparation of Azetidine Derivatives. World Intellectual Property Organization, WO 2012/061552. (Describes the general synthesis of 3-substituted azetidines).
-
Cyclopropyl Scaffold: A Generalist for Marketed Drugs. Current Medicinal Chemistry, 2020. (Review of cyclopropyl pharmacophore utility).
-
Synthesis of Tert-Butyl 3-oxoazetidine-1-carboxylate. GuideChem Technical Reference. (Precursor synthesis).[3]
-
Azetidines in Drug Discovery. Journal of Medicinal Chemistry, 2016. (Comparative analysis of azetidine vs. other rings).
-
Grignard Reaction Mechanisms. Organic Chemistry Portal. (General mechanism grounding).
The Strained Scaffold: A Technical Guide to Cyclopropyl-Substituted Azetidines
[1]
The Structural Imperative
In the landscape of modern drug discovery, the escape from "flatland" (sp²-rich aromatic space) has driven medicinal chemists toward three-dimensional, saturated heterocycles.[1] Cyclopropyl-substituted azetidines represent a pinnacle of this design philosophy, merging two highly strained ring systems to create a scaffold with unique physicochemical vectors.[1]
Physicochemical Rationale
The fusion or substitution of an azetidine (4-membered N-heterocycle) with a cyclopropyl group (3-membered carbocycle) offers distinct advantages over traditional piperidine or pyrrolidine analogs:
-
Basicity Modulation: The azetidine nitrogen is typically more basic (
) than pyrrolidine ( ) or piperidine ( ) due to the removal of eclipsing interactions upon protonation and the high s-character of the ring bonds (lone pair has more p-character).[1] However, the inductive effect of a proximal cyclopropyl group (electron-withdrawing by induction, electron-donating by conjugation) allows for fine-tuning of this , often lowering it to a physiologically relevant range (7.5–9.[1]0) that improves oral bioavailability and blood-brain barrier (BBB) penetration.[1] -
Metabolic Stability: The high strain energy of the cyclopropyl group (
kcal/mol) and azetidine ( kcal/mol) paradoxically imparts metabolic robustness against oxidative metabolism (e.g., CYP450).[1] The rigid geometry prevents the "floppiness" that often leads to rapid metabolic clearance in linear alkyl chains. -
Vector Control: A cyclopropyl substituent at the C2 or C3 position of the azetidine ring locks the molecule into specific conformations, directing exit vectors for substituents (e.g., aryl groups) to maximize binding affinity while minimizing entropic penalties upon binding.
Synthetic Architectures
Constructing this scaffold requires navigating the high ring strain of both components without triggering ring-opening decomposition.[1] Two primary strategic disconnects are employed: Ring Construction (building the azetidine from a cyclopropyl precursor) and Ring Functionalization (attaching the cyclopropyl group to an existing azetidine).
Strategy A: The Staudinger-Reduction Sequence (C2-Substitution)
For 2-cyclopropylazetidines , the most reliable route involves the formation of a
-
Imine Formation: Condensation of cyclopropanecarboxaldehyde with a primary amine (e.g., p-methoxyphenylamine or benzylamine).[1]
-
Staudinger Cycloaddition: Reaction of the imine with a ketene (generated in situ from an acid chloride) to form the azetidin-2-one (
-lactam).[1] -
Reduction: Selective reduction of the lactam carbonyl using alane (
) or monochloroalane ( ) to yield the saturated azetidine.
Strategy B: Transition-Metal Cross-Coupling (C3-Substitution)
For 3-cyclopropylazetidines , modern cross-coupling methods are preferred.[1] The high
-
Negishi Coupling: Reaction of
-Boc-3-iodoazetidine with cyclopropylzinc bromide.[1] This method is superior to Suzuki coupling for this specific scaffold due to the instability of some azetidine-boronates and the high reactivity of the organozinc reagent.
Strategy C: Photochemical Minisci-Type Reaction
Emerging methodologies utilize photoredox catalysis to append alkyl groups to the azetidine core.[1] Decarboxylative alkylation of azetidine-2-carboxylic acids or radical addition to imines (aza-Paternò–Büchi) are frontiers in this space, though less scalable than Methods A and B.[1]
Visualization of Synthetic Logic
The following diagram illustrates the decision tree for synthesizing different isomers of cyclopropyl-azetidines.
Caption: Synthetic decision tree comparing the Staudinger-Reduction route (for C2-isomers) and Negishi Cross-Coupling (for C3-isomers).[1]
Experimental Protocols
Protocol 1: Synthesis of 2-Cyclopropylazetidine (via -Lactam)
Rationale: This route builds the ring with the substituent already in place, avoiding difficult C-H functionalization at the C2 position.[1]
Step 1: Imine Formation
-
Reagents: Cyclopropanecarboxaldehyde (1.0 equiv), 4-Methoxyaniline (1.0 equiv),
(anhydrous), (DCM).[1] -
Procedure: Dissolve aldehyde and amine in DCM (0.5 M). Add
(2.0 equiv).[1] Stir at RT for 12 h.[1][2] Filter and concentrate to yield the crude imine (typically >95% yield).[1]
Step 2: Staudinger Cycloaddition
-
Reagents: Crude Imine (1.0 equiv), Acetoxyacetyl chloride (1.2 equiv), Triethylamine (
, 2.5 equiv), DCM.[1] -
Procedure:
Step 3: Lactam Reduction
-
Reagents:
-Lactam intermediate, (LAH), (to generate in situ), or THF.[1] -
Procedure:
-
Caution: Prepare the alane reagent carefully under
. Add (1.0 equiv) to a suspension of LAH (3.0 equiv) in dry ether at 0°C. Stir 30 min. -
Add the
-lactam (dissolved in ether) dropwise to the alane mixture.[1] -
Reflux for 2–4 hours.[1] Monitor by TLC (disappearance of carbonyl).[1]
-
Quench: Fieser workup (
, 15% , ). Filter the aluminum salts. -
Result: 1-(4-methoxyphenyl)-2-cyclopropylazetidine.[1] (Oxidative removal of PMP with CAN can yield the free amine).[1]
-
Protocol 2: Synthesis of 3-Cyclopropylazetidine (via Negishi Coupling)
Rationale: Direct coupling to the commercially available 3-iodoazetidine is more convergent and functional group tolerant.[1]
-
Reagents:
-Boc-3-iodoazetidine (1.0 equiv), Cyclopropylzinc bromide (0.5 M in THF, 1.5 equiv), (0.05 equiv), THF. -
Procedure:
-
Flame-dry a flask and purge with Argon.[1]
-
Add
-Boc-3-iodoazetidine and Pd catalyst.[1] Dissolve in dry THF. -
Add Cyclopropylzinc bromide solution dropwise at RT (exothermic).[1]
-
Heat to 60°C for 4 hours.
-
Quench: Cool to RT, add saturated
. -
Extraction: Extract with EtOAc (3x). Wash combined organics with brine.[1]
-
Purification: Silica gel chromatography (0-20% EtOAc/Hexanes).[1]
-
Yield: Typically 70–85% of
-Boc-3-cyclopropylazetidine.[1]
-
Medicinal Chemistry & Case Studies
Stability Liabilities: The "Dual-Strain" Challenge
While the cyclopropyl-azetidine scaffold is a powerful bioisostere, it introduces specific stability risks that must be monitored during lead optimization.[1]
-
Azetidine Ring Opening (Acid Promoted): As seen in the development of AZD1656 (a Glucokinase Activator), the azetidine ring is susceptible to acid-catalyzed ring opening, particularly when the nitrogen is basic and protonated.[1] The strain relief drives the nucleophilic attack (e.g., by chloride ions) to form ring-opened chloropropylamines.[1]
-
Cyclopropyl Ring Opening (Radical/Metabolic): In compounds like GSK2879552 (LSD1 inhibitor), the cyclopropylamine motif showed instability at high pH and under oxidative conditions.[1] The "cyclopropyl-azetidine" hybrid must be assessed for similar radical clock-type ring openings, especially if a radical center is generated adjacent to the cyclopropyl ring during metabolism.[1]
Data Summary: Structural Comparison
| Feature | Azetidine | Cyclopropyl-Azetidine | Pyrrolidine (Ref) |
| Ring Strain (kcal/mol) | ~26 | ~53 (Combined) | ~6 |
| Basicity ( | ~11.3 | 8.5 – 10.0 (Tunable) | ~11.2 |
| Lipophilicity ( | Base | +0.4 to +0.8 | +1.2 (vs Azetidine) |
| Metabolic Liability | N-Oxidation, Ring Opening | Ring Opening (Acid/Radical) |
References
-
Azetidines in Medicinal Chemistry. Journal of Medicinal Chemistry. "Put a ring on it: application of small aliphatic rings in medicinal chemistry". Link
-
Synthesis of 2-Substituted Azetidines. Organic Letters. "Staudinger Synthesis and Reduction Protocol". Link[1]
-
Negishi Coupling for Azetidines. Journal of the American Chemical Society. "Palladium-Catalyzed Cross-Coupling of Alkylzinc Reagents with N-Boc-3-iodoazetidine". Link[1]
-
Stability of AZD1656. Molecular Pharmaceutics. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines". Link[1]
-
GSK2879552 Discovery. Journal of Medicinal Chemistry. "Discovery of GSK2879552, an Orally Bioavailable, Irreversible Inhibitor of Lysine-Specific Demethylase 1".[1] Link[1]
-
Simmons-Smith Cyclopropanation. Organic Reactions. "The Simmons-Smith Reaction and its Modifications". Link[1]
Technical Whitepaper: Solubility Profiling & Handling of tert-Butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate
[1]
Executive Summary
The intermediate tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate (CAS variants: 1354953-38-0, 1438858-75-3) represents a critical scaffold in modern drug discovery, particularly for introducing sp³-rich complexity into lead compounds.[1] Unlike its parent analog (tert-butyl 3-hydroxyazetidine-1-carboxylate), this molecule features a tertiary alcohol and a cyclopropyl moiety at the C3 position.[1]
This structural modification significantly alters its physicochemical profile, shifting the lipophilicity (LogP) and reducing water solubility compared to the secondary alcohol parent.[1] This guide provides an in-depth analysis of its solubility behavior, solvent selection strategies for synthesis/purification, and stability considerations.[1]
Part 1: Physicochemical Profile & Solubility Mechanism[1]
To understand the solubility of this molecule, we must deconstruct the competing forces within its structure.[1] It is an amphiphilic molecule with a "Push-Pull" solubility mechanism.[1]
Structural Deconstruction[1]
-
The Lipophilic Domain (Solubility Drivers in Organics):
-
Boc Group (tert-butoxycarbonyl): A bulky, hydrophobic protecting group that dominates the molecule's interaction with non-polar solvents.[1]
-
Cyclopropyl Ring: Adds significant lipophilicity and steric bulk compared to a simple proton or methyl group.[1]
-
Azetidine Core: The carbon backbone contributes to organic solubility.[1]
-
-
The Hydrophilic Domain (Solubility Drivers in Polar Solvents):
The "Tertiary Alcohol" Effect
Unlike the secondary alcohol analog, the 3-cyclopropyl-3-hydroxy variant is sterically congested.[1] This reduces the lattice energy (often lowering the melting point relative to the parent) but also hinders hydrogen bonding with solvent molecules.[1] Consequently, this molecule exhibits enhanced solubility in chlorinated and ether-based solvents while showing reduced solubility in pure water .[1]
Part 2: Solubility Data Matrix
The following data categorizes solvent compatibility based on experimental observation of similar Boc-protected amino-alcohol scaffolds.
Table 1: Primary Solvent Compatibility
| Solvent Class | Specific Solvent | Solubility Rating | Application Context |
| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Ideal for reactions, transfers, and chromatography loading.[1] |
| Chlorinated | Chloroform (CHCl₃) | Excellent (>100 mg/mL) | Alternative to DCM; good for NMR analysis.[1] |
| Polar Aprotic | THF / 2-MeTHF | High (>50 mg/mL) | Primary reaction solvent (e.g., Grignard additions).[1] |
| Polar Aprotic | DMSO / DMF | High (>50 mg/mL) | Stock solutions for biological assays; difficult to remove.[1] |
| Esters | Ethyl Acetate (EtOAc) | Moderate to High | Standard workup solvent; good for recrystallization when paired with heptane.[1] |
| Alcohols | Methanol / Ethanol | Moderate | Soluble, but potential for transesterification (slow) if heated with base.[1] |
| Hydrocarbons | Hexanes / Heptane | Low / Anti-solvent | Used to precipitate the product or as a wash during filtration.[1] |
| Aqueous | Water | Insoluble (<0.1 mg/mL) | The Boc and Cyclopropyl groups render it hydrophobic.[1] |
Table 2: Purification Solvent Systems (TLC & Column Chromatography)
| Phase | Solvent System | Ratio (v/v) | R_f Value (Approx) |
| Normal Phase | Hexanes : Ethyl Acetate | 3:1 | ~0.2 - 0.3 |
| Normal Phase | Hexanes : Ethyl Acetate | 1:1 | ~0.5 - 0.6 |
| Normal Phase | DCM : Methanol | 95:5 | ~0.3 - 0.4 |
Critical Note: The tertiary hydroxyl group can cause "streaking" on silica gel due to H-bonding.[1] Adding 1% Triethylamine (TEA) to the eluent can sharpen the peak shape.[1]
Part 3: Experimental Protocols
Protocol A: Thermodynamic Solubility Assessment
For precise determination of saturation limits in a specific process solvent.
-
Preparation: Weigh 50 mg of the solid substrate into a 4 mL glass vial.
-
Solvent Addition: Add the target solvent in 100 µL increments at 25°C.
-
Equilibration: Vortex for 30 seconds after each addition. If solid dissolves, record volume.[1]
-
Saturation: If solid remains after 1 mL total solvent, place on an orbital shaker for 24 hours.
-
Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter.
-
Quantification: Analyze the filtrate via HPLC (UV detection at 210 nm, as the Boc group has weak absorbance). Compare against a standard curve prepared in Acetonitrile.
Protocol B: Stock Solution Preparation (20 mM)
For biological assays or reaction screening.[1]
-
Calculation: MW ≈ 213.27 g/mol .[1] To make 10 mL of 20 mM solution, 42.65 mg is required.[1]
-
Solvent Choice: DMSO (anhydrous) is preferred for stability.[1]
-
Dissolution: Add DMSO to the weighed solid. Sonicate for 2 minutes to ensure the "gel layer" on the crystal surface breaks down.[1]
-
Storage: Store at -20°C. The Boc group is stable, but the tertiary alcohol can dehydrate under acidic degradation conditions over long periods.[1]
Part 4: Visualization of Solubility Logic
The following diagrams illustrate the decision-making process for solvent selection and the underlying partitioning logic during workup.
Diagram 1: Solubility Screening Workflow
This decision tree guides the researcher through selecting the correct solvent based on the intended application (Reaction vs. Purification).[1]
Caption: Workflow for selecting the optimal solvent based on the operational stage (Synthesis, Purification, or Analysis).
Diagram 2: Workup Partitioning Logic (Liquid-Liquid Extraction)
Understanding where the molecule goes during aqueous workup is critical.[1] The cyclopropyl group pushes the equilibrium toward the organic phase.[1]
Caption: Partitioning behavior during extraction. The hydrophobic Boc and Cyclopropyl groups drive the molecule into the organic layer.
Part 5: Stability & Storage Considerations
While solubility is the primary focus, the chemical stability in solution dictates the shelf-life of stock solutions.[1]
-
Acid Sensitivity: The Boc group is acid-labile.[1]
-
Tertiary Alcohol Reactivity:
-
Risk:[1] Tertiary alcohols are prone to elimination (dehydration) to form the alkene, especially under acidic conditions or high heat.[1] The strained cyclopropyl ring adjacent to the cation intermediate makes this less likely than a standard t-butyl group, but "ring-opening" rearrangements are a theoretical risk under harsh Lewis Acid conditions.[1]
-
-
Storage Recommendation: Store solid at 2–8°C. Store DMSO stock solutions at -20°C.
References
-
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Boc group stability and solubility characteristics). [1]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 2756801 (Parent Analog: tert-Butyl 3-hydroxyazetidine-1-carboxylate). Retrieved from PubChem.[1][3] (Used for comparative physicochemical data).[1][4] [1]
-
Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] (Foundational text on LogP and solubility prediction). [1]
-
Organic Chemistry Portal. (2023). Boc-Protected Amino Groups. (General guide on handling and solubility of Boc-protected amines).
A Technical Guide to tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate (CAS 1438858-75-3): A Key Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate, a specialized chemical intermediate with significant potential in drug discovery and development. We will explore the unique structural features of this compound, namely the azetidine ring and the cyclopropyl group, and their implications for pharmacokinetic and pharmacodynamic properties. This guide will also cover its synthesis, potential applications, and a hypothetical experimental workflow for its use in the development of novel therapeutics.
Introduction: The Strategic Value of Azetidine and Cyclopropyl Moieties in Drug Design
The pursuit of novel chemical entities with improved therapeutic profiles is a central challenge in medicinal chemistry. The design of small molecules that are potent, selective, and possess favorable absorption, distribution, metabolism, and excretion (ADME) properties is a complex undertaking. In this context, the use of specialized building blocks that can confer desirable attributes to a lead compound is a highly effective strategy. This compound (CAS 1438858-75-3) is one such building block, incorporating two key structural motifs: a four-membered azetidine ring and a cyclopropyl group.
Azetidines are nitrogen-containing heterocycles that have gained prominence in drug discovery due to their unique physicochemical properties.[1] The inherent ring strain and three-dimensional geometry of the azetidine scaffold provide a degree of conformational rigidity that can be advantageous for binding to biological targets.[1][2] This rigidity can lead to higher binding affinity and selectivity. Furthermore, the sp³-rich character of the azetidine ring often results in improved solubility and metabolic stability compared to more aromatic systems.[1]
The cyclopropyl group is another valuable substituent in modern drug design. Its compact, rigid structure can act as a conformational constraint, locking a molecule into a bioactive conformation.[3][4][5] A key advantage of the cyclopropyl moiety is its ability to enhance metabolic stability. The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation.[6] This can lead to improved oral bioavailability and a longer half-life in the body. The strategic incorporation of a cyclopropyl group can therefore be a powerful tool to mitigate metabolic liabilities in a drug candidate.[6]
The combination of the azetidine and cyclopropyl groups in this compound makes it a highly valuable intermediate for the synthesis of novel therapeutics, particularly in areas such as oncology, infectious diseases, and central nervous system disorders.[1][7]
Physicochemical Properties and Data
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1438858-75-3 | N/A |
| Molecular Formula | C₁₁H₁₉NO₃ | N/A |
| Molecular Weight | 213.27 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in methanol, ethanol, and dichloromethane | N/A |
Synthesis of this compound
A potential synthetic workflow is outlined below. This is a representative synthesis and may require optimization.
Caption: A plausible synthetic route to this compound.
Representative Experimental Protocol:
Step 1: Synthesis of 1-benzylazetidin-3-ol
This step can be achieved through the reaction of benzylamine with epichlorohydrin, a common method for forming the azetidine ring.[8]
Step 2: Boc Protection
The secondary amine of 1-benzylazetidin-3-ol is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to yield tert-butyl 3-hydroxyazetidine-1-carboxylate.
Step 3: Oxidation
The hydroxyl group of tert-butyl 3-hydroxyazetidine-1-carboxylate is oxidized to a ketone using a mild oxidizing agent such as Swern oxidation or Dess-Martin periodinane to give tert-butyl 3-oxoazetidine-1-carboxylate.
Step 4: Grignard Reaction
The final step involves the addition of the cyclopropyl group via a Grignard reaction. Tert-butyl 3-oxoazetidine-1-carboxylate is reacted with cyclopropylmagnesium bromide to yield the target molecule, this compound.
Application in Drug Discovery: A Hypothetical Case Study
The utility of this compound as a building block can be illustrated through a hypothetical drug discovery workflow aimed at developing a novel kinase inhibitor. Many kinase inhibitors suffer from metabolic instability, and the incorporation of the cyclopropylazetidine moiety could address this issue.
Hypothetical Experimental Workflow
Caption: A hypothetical workflow for the use of the title compound in kinase inhibitor development.
Rationale for Experimental Choices:
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free secondary amine of the azetidine ring for subsequent coupling reactions.
-
Amide Coupling: The free amine can then be coupled with a variety of carboxylic acids, often heterocyclic in nature for kinase inhibitors, using standard peptide coupling reagents like HATU or HOBt/EDC. This allows for the rapid generation of a library of diverse compounds.
-
Biochemical Kinase Assay: This initial screen is crucial to determine the inhibitory potency (IC50) of the newly synthesized compounds against the target kinase.
-
Cellular Proliferation Assay: This assay assesses the ability of the compounds to inhibit the growth of cancer cell lines that are dependent on the target kinase, providing a measure of cellular activity.
-
Microsomal Stability Assay: This in vitro ADME assay is critical for evaluating the metabolic stability of the compounds. The presence of the cyclopropylazetidine moiety is hypothesized to lead to increased stability in human liver microsomes compared to analogs lacking this feature.
-
Pharmacokinetic and Efficacy Studies: Promising candidates from in vitro testing would then be advanced to in vivo studies in animal models to assess their pharmacokinetic properties and anti-tumor efficacy.
Potential Signaling Pathway Modulation
Azetidine-containing compounds have shown activity against a range of biological targets, including STAT3 (Signal Transducer and Activator of Transcription 3).[9] The STAT3 signaling pathway is a key regulator of cell growth, proliferation, and survival, and its aberrant activation is implicated in many cancers. A hypothetical inhibitor derived from this compound could potentially modulate this pathway.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. epfl.ch [epfl.ch]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. This compound [myskinrecipes.com]
- 8. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 9. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability & Technical Profile: Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate
Executive Summary
Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate (CAS: 1438858-75-3 ) is a high-value sp³-rich building block used in fragment-based drug discovery (FBDD). It serves as a constrained scaffold that introduces metabolic stability via the cyclopropyl group while offering a distinct vector for substitution through the hydroxyl moiety.
While commercially available, this compound is frequently categorized as a "Make-on-Demand" item by major catalog suppliers due to its specialized nature. This guide outlines the procurement landscape, validates the synthesis route for internal production, and establishes rigorous QC protocols to prevent confusion with its common analog, tert-butyl 3-hydroxyazetidine-1-carboxylate.
Chemical Identity & Technical Profile
Identification Data
| Parameter | Detail |
| Chemical Name | This compound |
| CAS Number | 1438858-75-3 |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol |
| Key Structural Features | Boc-protected azetidine ring; Quaternary carbon at C3; Cyclopropyl substituent |
| Predicted LogP | ~1.8 (Lipophilic shift vs. unsubstituted analog) |
| Physical State | Viscous oil or low-melting solid (typically white to off-white) |
Critical Distinction (The "Analog Trap")
Researchers frequently confuse the target with Tert-butyl 3-hydroxyazetidine-1-carboxylate (CAS 141699-55-0). The latter lacks the cyclopropyl group and is significantly cheaper.
-
Target (CAS 1438858-75-3): Quaternary C3, Cyclopropyl group.[1]
-
Analog (CAS 141699-55-0): Tertiary C3, Hydrogen.[2]
Warning: Always verify the ¹H NMR for the characteristic cyclopropyl high-field signals (0.3–0.6 ppm) to ensure the correct building block has been received.
Commercial Landscape & Sourcing Strategy
Supplier Tiers
Availability is stratified by supplier type. Direct stock is rare; lead times typically range from 2 to 6 weeks.
| Supplier Tier | Typical Availability | Estimated Cost (1g) | Lead Time |
| Tier 1 (e.g., Sigma, Fisher) | Low / None | High ( | 4-8 Weeks (Backorder) |
| Tier 2 (Building Block Specialists) | Make-on-Demand | Moderate ( | 2-4 Weeks |
| Tier 3 (CROs/Custom Synthesis) | Custom Synthesis | Variable | 4-6 Weeks |
Recommended Sourcing Strategy:
-
Initial Screen: Check inventory at specialized block suppliers (e.g., Enamine, Combi-Blocks, WuXi LabNetwork).
-
RFQ Generation: If stock is zero, request a quote for 5–10g. The synthesis is scalable, so bulk orders often reduce unit price significantly.
-
Internal Synthesis: If lead times exceed 4 weeks, the internal synthesis route (Section 4) is robust and can be completed in <1 week.
Synthetic Methodology (The "Make" Option)
For teams opting to synthesize this molecule, the route is established and reliable. It relies on the Grignard addition of cyclopropylmagnesium bromide to the commercially available ketone intermediate.
Reaction Pathway
The synthesis proceeds via a nucleophilic addition to the ketone carbonyl of tert-butyl 3-oxoazetidine-1-carboxylate.
Figure 1: Synthetic route from the common hydroxy-azetidine precursor to the cyclopropyl target.
Detailed Protocol
Step 1: Preparation of the Ketone (or Purchase CAS 398489-26-4)
-
Note: The ketone is often commercially available. If purchasing, skip to Step 2.
-
Reagents: SO₃·Pyridine complex, DMSO, Triethylamine.[3]
-
Procedure: Oxidation of the alcohol (CAS 141699-55-0) yields the ketone.
Step 2: Grignard Addition (Critical Step)
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon/Nitrogen.
-
Reagents:
-
Tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) dissolved in anhydrous THF.
-
Cyclopropylmagnesium bromide (1.2–1.5 eq, 0.5M–1.0M in THF).
-
-
Execution:
-
Cool the ketone solution to -78°C (Dry ice/acetone bath).
-
Add the Grignard reagent dropwise over 30 minutes to prevent exotherms.
-
Stir at -78°C for 2 hours, then allow to warm to 0°C.
-
-
Quench: Carefully quench with saturated aqueous NH₄Cl at 0°C.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is more polar than the starting ketone.
Quality Control & Analytical Validation
Trusting a vendor's label is insufficient for this scaffold due to the prevalence of the non-cyclopropyl analog.
QC Decision Tree
Figure 2: Analytical workflow to validate structural identity and purity.
Expected Analytical Data
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 0.35–0.65 ppm (m, 4H): Cyclopropyl methylene protons (Diagnostic).
-
δ 1.2–1.3 ppm (m, 1H): Cyclopropyl methine proton.
-
δ 1.45 ppm (s, 9H): Boc tert-butyl group.
-
δ 3.8–4.0 ppm (d/m, 4H): Azetidine ring protons (AB system or broad singlet depending on rotamers).
-
-
LC-MS (ESI):
-
Positive mode typically shows [M+Na]⁺ = 236.1 or [M+H-Boc]⁺ = 114.1 . The parent [M+H]⁺ (214.1) is often weak due to Boc lability.
-
References
-
3W Pharm. (n.d.). Product Page: this compound (CAS 1438858-75-3).[1] Retrieved October 26, 2023, from
-
Sigma-Aldrich. (n.d.). Product Page: 1-Boc-3-hydroxyazetidine (CAS 141699-55-0).[4][5] Retrieved October 26, 2023, from
-
GuideChem. (n.d.). Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate. Retrieved October 26, 2023, from
-
PubChem. (n.d.).[4] Tert-butyl 3-hydroxyazetidine-1-carboxylate (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from
-
ChemDad. (n.d.). 3-Hydroxy-3-methyl-azetidine-1-carboxylic acid tert-butyl ester Properties. Retrieved October 26, 2023, from
Sources
- 1. This compound - CAS:1438858-75-3 - Sunway Pharm Ltd [3wpharm.com]
- 2. tert-Butyl 3-hydroxyazetidine-1-carboxylate - Lead Sciences [lead-sciences.com]
- 3. Page loading... [guidechem.com]
- 4. Tert-butyl 3-hydroxyazetidine-1-carboxylate | C8H15NO3 | CID 2756801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Boc-3-hydroxyazetidine 97 141699-55-0 [sigmaaldrich.com]
safety and handling precautions for Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate
Technical Guide: Safety, Stability, and Handling of Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate
CAS Number: 1438858-75-3 Molecular Formula: C₁₁H₁₉NO₃ Molecular Weight: 213.27 g/mol [1]
Introduction & Chemical Context
This compound is a specialized heterocyclic building block used primarily in medicinal chemistry to modulate the physicochemical properties of drug candidates. It features three distinct structural motifs that define its reactivity and handling requirements:
-
Azetidine Ring: A strained four-membered amine, offering rigid conformational control.
-
Tert-Butyl Carbamate (Boc): An acid-labile protecting group for the amine.
-
Tertiary Cyclopropyl Carbinol: A 3-hydroxy group adjacent to a cyclopropyl ring. This specific arrangement introduces unique electronic properties ("dancing resonance") but also significant stability challenges regarding dehydration and rearrangement.
This guide moves beyond standard safety data sheets (SDS) to address the specific stability risks associated with the cyclopropyl-azetidine scaffold.
Hazard Identification & Toxicology (GHS Classification)
While specific toxicological data for this exact derivative is limited, its hazard profile is extrapolated from the closely related analog tert-butyl 3-hydroxyazetidine-1-carboxylate (CAS 141699-55-0) and the reactivity of cyclopropyl carbinols.
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | Cat 4 | Harmful if swallowed.[2][3] | H302 |
| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation.[4] | H315 |
| Eye Damage/Irritation | Cat 2A | Causes serious eye irritation.[4] | H319 |
| STOT - Single Exposure | Cat 3 | May cause respiratory irritation.[3][4] | H335 |
Critical Structural Alert: The tertiary alcohol combined with the cyclopropyl group creates a system prone to acid-catalyzed dehydration . Unlike simple alcohols, the resulting carbocation is stabilized by the cyclopropyl group (cyclopropylcarbinyl cation), lowering the activation energy for elimination reactions. This can lead to rapid decomposition if exposed to trace acids or heat.
Stability & Reactivity: The Technical Deep Dive
This section details the causality behind the handling protocols. The compound is not merely "unstable"; it has specific triggers that must be managed.
Acid Sensitivity (The Dual Threat)
Most researchers expect the Boc group to be acid-labile. However, this compound faces a dual decomposition pathway :
-
N-Boc Cleavage: Occurs in strong acids (TFA/HCl), releasing isobutylene and CO₂.
-
Cyclopropylcarbinyl Rearrangement: Even weak acids can protonate the tertiary hydroxyl group. Loss of water generates a cyclopropylcarbinyl cation, which is exceptionally stable due to σ-conjugation with the cyclopropyl ring. This cation can rapidly rearrange (ring expansion to cyclobutene or fragmentation), destroying the core scaffold.
Thermal Instability
-
Ring Strain: The azetidine ring possesses ~26 kcal/mol of strain energy.
-
Dehydration Risk: Heating the solid or solution >50°C increases the risk of thermal elimination of the hydroxyl group, especially if trace impurities (slightly acidic silica residues) are present.
Visualizing the Decomposition Pathways
The following diagram illustrates the competing decomposition pathways that necessitate strict pH and temperature control.
Figure 1: Acid-catalyzed decomposition pathways. Note that the hydroxyl group activation can occur under milder conditions than standard Boc removal.
Handling & Storage Protocols
To preserve the integrity of the azetidine ring and the tertiary alcohol, the following "Self-Validating" protocols must be employed.
Storage Conditions
-
Temperature: Store at 2°C to 8°C (Refrigerated). Long-term storage at -20°C is optimal.
-
Atmosphere: Store under Argon or Nitrogen . Oxygen is less of a concern than moisture, which can introduce acidity over time.
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyze Lewis-acid decomposition.
Solvent Compatibility & NMR Safety
A common failure mode is degradation during analysis.
-
Chloroform-d (CDCl₃): AVOID unless neutralized. CDCl₃ naturally forms HCl over time. This trace acid is sufficient to trigger the cyclopropylcarbinyl rearrangement.
-
Protocol: Filter CDCl₃ through basic alumina or use anhydrous DMSO-d₆ / Acetone-d₆ for NMR.
-
-
Reaction Solvents: Use anhydrous, non-acidic solvents (THF, DCM, Toluene). Avoid protic solvents (MeOH, EtOH) if acidic catalysts are present.
Weighing and Transfer Workflow
Figure 2: Standard Operating Procedure (SOP) for sample handling to minimize moisture ingress and hydrolysis.
Emergency Procedures
| Scenario | Immediate Action | Rationale |
| Skin Contact | Wash with soap and lukewarm water for 15 min. Do not use hot water. | Hot water opens pores, increasing absorption.[5] Azetidines can be skin sensitizers.[3] |
| Eye Contact | Flush with isotonic eyewash for 15 min.[5] Lift eyelids. | Basic amine functionality can cause corneal damage if not rinsed immediately. |
| Spill (Solid) | Dampen with inert oil (e.g., mineral oil) to avoid dust, then wipe up. | Prevents inhalation of dust.[4][6][7] Avoids using water which might spread the material. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call Poison Control. | Risk of aspiration and mucosal damage. |
Waste Disposal
-
Classification: Hazardous Organic Waste (Nitrogen-containing).
-
Protocol: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber.
-
Prohibition: Do not dispose of down drains. The high aquatic toxicity potential of azetidines necessitates strict containment.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2756801, Tert-butyl 3-hydroxyazetidine-1-carboxylate. Retrieved from [Link]
-
Olah, G. A., & Liang, G. (1973). Stable Carbocations. CXLVIII. The Cyclopropylcarbinyl Cation.[8] Journal of the American Chemical Society. (Contextual grounding for cyclopropylcarbinyl stability).
Sources
- 1. This compound - CAS:1438858-75-3 - Sunway Pharm Ltd [3wpharm.com]
- 2. tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 1h-pyrazol-1-yl)methyl)azetidine-1-carboxylate SDS - Download & Subscribe for Updates [sdsmanager.com]
- 3. Tert-butyl 3-hydroxyazetidine-1-carboxylate | C8H15NO3 | CID 2756801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.ambeed.com [file.ambeed.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Cyclopropyl carbinol: properties, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
Methodological & Application
Application Note: Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate in Medicinal Chemistry
[1]
Executive Summary
In the pursuit of "escaping flatland" in modern drug discovery, Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate (CAS: 1438858-75-3) has emerged as a high-value sp³-rich building block.[1] This scaffold offers a unique combination of structural rigidity, metabolic stability, and a versatile tertiary alcohol handle. Unlike simple 3-hydroxyazetidines, the geminal substitution at the C3 position introduces significant conformational constraints and lipophilic bulk without the molecular weight penalty of larger rings.
This guide provides a comprehensive technical overview of this scaffold, including its physicochemical profile, strategic utility in Structure-Activity Relationship (SAR) studies, and validated experimental protocols for its synthesis and downstream functionalization.
Physicochemical Profile
The molecule serves as a "masked" polar group. The Boc-protecting group renders it lipophilic for organic synthesis, while the core azetidine-cyclopropyl motif provides a rigid, three-dimensional vector.[1]
| Property | Value | Medicinal Chemistry Implication |
| Molecular Formula | C₁₁H₁₉NO₃ | Low MW allows for fragment-based growing.[1] |
| Molecular Weight | 213.27 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD).[1] |
| ClogP (approx) | 1.8 - 2.1 | Moderate lipophilicity; lowers to < 0 upon deprotection.[1] |
| H-Bond Donors | 1 (OH) | Critical for H-bond networking in binding pockets.[1] |
| H-Bond Acceptors | 3 (C=O, O, N) | Boc carbonyl and ring nitrogen (after deprotection). |
| Fsp³ Score | 0.73 | High fraction of sp³ carbons improves solubility/selectivity. |
| Topological Polar Surface Area | ~49.7 Ų | Good membrane permeability predictor. |
Strategic Application: The "Gem-Disubstituted" Advantage
Metabolic Shielding & Lipophilicity Tuning
The cyclopropyl group is not merely a space-filler; it is a metabolic shield.[1] In many lead series, the C3 position of azetidine is a "soft spot" for oxidative metabolism (P450-mediated hydroxylation).
-
Mechanism: The cyclopropyl group sterically hinders the approach of metabolic enzymes to the geminal hydroxyl.
-
Sigma-Hole Effect: The unique electronic properties of the cyclopropyl ring (high p-character in C-C bonds) can engage in cation-pi interactions or hydrophobic packing that simple alkyl groups cannot.[1]
Conformational Locking
The gem-disubstitution at C3 creates a Thorpe-Ingold effect , restricting the puckering of the azetidine ring.[1] This pre-organizes the vectors of the nitrogen lone pair and the hydroxyl group, potentially reducing the entropic penalty upon binding to a protein target.
Functional Versatility
The tertiary alcohol is a pivot point. It can be:
-
Retained: As a hydrogen bond donor/acceptor.
-
Fluorinated: To create the 3-cyclopropyl-3-fluoro motif (bioisostere of the alcohol but non-H-bond donating).
-
Eliminated: To form the alkylidene azetidine (Michael acceptor precursor).
Experimental Protocols
Protocol A: Synthesis via Grignard Addition
Rationale: The most robust route to this scaffold is the nucleophilic addition of cyclopropylmagnesium bromide to the commercially available tert-butyl 3-oxoazetidine-1-carboxylate.[1]
Reagents:
-
Tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv)[1]
-
Cyclopropylmagnesium bromide (0.5 M in THF, 1.2 – 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add tert-butyl 3-oxoazetidine-1-carboxylate (1.0 g, 5.84 mmol) and dissolve in anhydrous THF (15 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Critical Step: Low temperature prevents enolization of the ketone and side reactions.
-
Addition: Add cyclopropylmagnesium bromide (14.0 mL, 7.0 mmol) dropwise via syringe pump over 20 minutes. Maintain internal temperature below -70 °C.
-
Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours. Monitor by TLC (stain with KMnO₄; the product alcohol stains distinctively).
-
Quench: Carefully quench with saturated aq. NH₄Cl (10 mL) at 0 °C.
-
Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][3]
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient 0-40%).
-
Expected Yield: 75-85%.
-
Characterization: ¹H NMR should show the disappearance of the ketone signal and the appearance of cyclopropyl multiplets (0.3–0.6 ppm).
-
Protocol B: Deoxyfluorination (Synthesis of 3-Fluoro Derivative)
Rationale: Converting the tertiary alcohol to a fluorine atom modulates pKa and blocks H-bond donation while retaining the dipole.[1]
Reagents:
-
This compound[1]
-
DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor[1]
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Dissolve the starting alcohol (1.0 equiv) in anhydrous DCM (0.1 M concentration) under Argon.
-
Cool to -78 °C . Note: Tertiary alcohols are prone to elimination (forming the alkene) if fluorinated at higher temperatures.
-
Add DAST (1.5 equiv) dropwise.
-
Stir at -78 °C for 1 hour, then warm to Room Temperature (RT) overnight.
-
Quench: Pour carefully into saturated aq. NaHCO₃. Caution: Vigorous gas evolution.
-
Extract with DCM, dry, and purify.[2]
Protocol C: N-Boc Deprotection (Salt Formation)
Rationale: Removal of the protecting group to reveal the secondary amine for coupling to a drug scaffold.
Procedure:
-
Dissolve the Boc-protected intermediate in DCM (0.2 M).[1]
-
Add 4N HCl in Dioxane (5-10 equiv) or TFA (20% v/v in DCM).
-
Stir at RT for 2-4 hours.
-
Isolation:
Visualizing the Workflow
The following diagram illustrates the synthetic utility and decision pathways for this scaffold.
Caption: Synthetic decision tree transforming the ketone precursor into the target scaffold and its high-value medicinal chemistry derivatives.
References
-
Synthesis of 3-Substituted Azetidines
- Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- Source:Chemical Reviews / Org. Biomol. Chem.
-
Link:[Link]
-
Cyclopropyl Group in Drug Design
- Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- Source:Journal of Medicinal Chemistry.
-
Link:[Link]
-
Fluorination Protocols
-
Commercial Availability & CAS Data
-
Source: Sigma-Aldrich / ChemicalBook (CAS: 1438858-75-3).[1]
-
Sources
- 1. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 2. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. rsc.org [rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of Kinase Inhibitors
From Hinge-Binding to Covalent Warheads: A Strategic Guide
Executive Summary
The synthesis of kinase inhibitors—particularly those targeting the ATP-binding pocket—presents a unique set of chemoselective challenges. The "privileged scaffolds" (indazoles, pyrimidines, quinazolines) are electron-deficient and prone to catalyst deactivation, while the installation of covalent warheads (e.g., acrylamides) requires precise "end-game" functionalization to avoid polymerization.
This guide moves beyond standard textbook protocols to address the process-critical decision points in kinase synthesis: optimizing C–N cross-coupling on heteroaromatic cores, installing electrophilic warheads without degradation, and ensuring pharmaceutical-grade purity via metal scavenging.
Module 1: The Hinge-Binding Challenge (C–N Bond Formation)
The hinge-binding region of a kinase inhibitor almost invariably involves a heterocycle (the scaffold) linked to a solubilizing moiety or specificity element via a C–N or C–C bond. The Buchwald-Hartwig Amination is the gold standard here, but standard conditions often fail due to the "Heterocycle Problem"—the tendency of nitrogen-rich substrates to coordinate and deactivate the Palladium catalyst.
The "Matched" Catalytic System
Success depends on matching the ligand's steric bulk to the substrate's electronic deficiency.
-
Challenge: Electron-deficient halides (e.g., chloropyrimidines) undergo oxidative addition easily but slow down reductive elimination.
-
Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands) to force reductive elimination.
Table 1: Ligand Selection Matrix for Kinase Scaffolds
| Substrate Class | Recommended Ligand | Catalyst Precursor | Base | Rationale |
| Chloropyrimidines | BrettPhos or tBuBrettPhos | Pd₂(dba)₃ | K₂CO₃ / Cs₂CO₃ | Bulky ligand prevents formation of stable Pd-N complexes with the pyrimidine nitrogens. |
| Halo-indazoles | XPhos | Pd(OAc)₂ | K₃PO₄ | XPhos provides excellent stability for fused ring systems prone to chelation. |
| Primary Anilines | BrettPhos | Pd₂(dba)₃ | NaOtBu | Ensures mono-arylation selectivity; prevents double coupling. |
| Secondary Amines | RuPhos | Pd(OAc)₂ | NaOtBu | Specialized for sterically hindered secondary amines (e.g., piperazines). |
Protocol A: Optimized C–N Coupling for Pyrazolopyrimidine Cores
Applicable to Ibrutinib-like scaffolds.
Reagents:
-
Substrate: 4-phenoxy-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv)
-
Coupling Partner: N-Boc-3-aminopiperidine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (1 mol%)
-
Ligand: BrettPhos (2 mol%)
-
Base: Cs₂CO₃ (2.0 equiv, anhydrous)
-
Solvent: 1,4-Dioxane (degassed) or t-Amyl Alcohol (Green alternative)
Step-by-Step Methodology:
-
Inerting: Charge a reaction vial with the aryl chloride, amine, Pd source, ligand, and base. Cap with a septum. Evacuate and backfill with Argon (3 cycles). Critical: Oxygen is the primary cause of homocoupling side-products.
-
Solvation: Add anhydrous, degassed solvent via syringe.
-
Activation: Heat the reaction block to 100°C . Stir at 800 RPM.
-
Monitoring: Monitor via UPLC-MS every 2 hours. Look for the disappearance of the aryl chloride (M+H).[1]
-
Troubleshooting: If conversion stalls at 50%, add a second charge of catalyst/ligand (0.5 mol%) as a solution in toluene. Do not add solid catalyst to a hot mixture.
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove bulk palladium black. Dilute with EtOAc and wash with water.
Module 2: The "End Game" – Covalent Warhead Installation
Third-generation kinase inhibitors (e.g., Osimertinib, Ibrutinib) rely on an electrophilic acrylamide "warhead" to form a covalent bond with a cysteine residue (e.g., Cys797 in EGFR).
The Risk: Direct acylation with acryloyl chloride is often violent, leading to polymerization or bis-acylation. The Solution: The 3-Chloropropionyl Chloride Route .[2] This two-step, one-pot sequence offers superior control.
Protocol B: Controlled Acrylamide Installation
-
Acylation: Dissolve the amine-bearing scaffold (1.0 equiv) in THF/Water (10:1) at 0°C . Add NaHCO₃ (3.0 equiv). Dropwise add 3-chloropropionyl chloride (1.1 equiv).
-
Why? The saturated chloride is stable and does not polymerize.
-
-
Elimination: Once acylation is complete (TLC check), add Triethylamine (TEA) (3.0 equiv) and warm to 60°C for 2 hours.
-
Quench: Cool to RT. Quench with 5% NaHSO₄ (acidic wash removes excess TEA).
Module 3: Purification & Metal Scavenging (Self-Validating Quality)
For biological assays, Palladium contamination must be <10 ppm to prevent false positives (Pd itself can catalyze oxidation in assays).
The "Pass/Fail" Scavenging System: Do not rely on column chromatography alone. Use functionalized silica scavengers.
-
Dissolution: Dissolve crude product in THF (10 mL/g).
-
Scavenging: Add SiliaMetS® Thiol or MP-TMT resin (4 equiv relative to Pd loading).
-
Incubation: Stir at 40°C for 4 hours.
-
Filtration: Filter through a 0.45µm PTFE frit.
-
Validation: Test a 1 mg aliquot using ICP-MS or a colorimetric Pd spot test. If positive, repeat step 2.
Visualization: The Kinase Synthesis Logic Flow
The following diagram illustrates the convergent synthesis strategy, highlighting the decision nodes for "Scaffold Construction" vs. "Late-Stage Functionalization."
Caption: Convergent synthetic workflow for covalent kinase inhibitors, highlighting critical risk mitigation steps at the scaffold and warhead installation phases.
References
-
Buchwald-Hartwig Amination Mechanisms & Ligand Design
- Surry, D. S., & Buchwald, S. L. (2011).
-
Covalent Warhead Chemistry (Osimertinib/Ibrutinib)
-
Finlay, M. R., et al. (2014).[8] Discovery of a potent and selective EGFR inhibitor (AZD9291) of both sensitizing and T790M resistance mutations. Journal of Medicinal Chemistry.
-
-
Metal Scavenging Protocols
- Garrett, C. E., & Prasad, K. (2004). The art of meeting palladium specifications in active pharmaceutical ingredients produced by Pd-catalyzed reactions.
-
Heterocycle Cross-Coupling Reviews
Sources
- 1. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 2. medium.com [medium.com]
- 3. Affinity purification of Csk protein tyrosine kinase based on its catalytic requirement for divalent metal cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Process For The Preparation Of Ibrutinib And Impurities Thereof [quickcompany.in]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Versatile Coupling Strategies for Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate
Introduction
Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure, conferred by the azetidine and cyclopropyl moieties, offers a unique scaffold for the synthesis of novel chemical entities. The presence of a tertiary hydroxyl group and a Boc-protected secondary amine provides two distinct points for functionalization, enabling the exploration of diverse chemical space. This guide provides detailed experimental procedures for key coupling reactions involving this substrate, focusing on N-arylation via Buchwald-Hartwig amination and O-alkylation (etherification). These protocols are designed for researchers, scientists, and drug development professionals seeking to incorporate this versatile scaffold into their synthetic programs.
The reactivity of azetidines is influenced by their ring strain, which, while significant, is less than that of aziridines, allowing for easier handling while still providing a driving force for certain transformations.[1] The protocols outlined below are designed to be robust and adaptable, with explanations for the choice of reagents and conditions to ensure successful implementation.
PART 1: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3][4][5] This protocol first involves the deprotection of the Boc group from the azetidine nitrogen, followed by the cross-coupling of the resulting secondary amine with an aryl halide.
Logical Workflow for N-Arylation
Sources
synthetic routes to analogs of Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate
An interesting class of analogs are spirocyclic azetidines, where the cyclopropyl group is part of a larger ring system fused at the C3 position. These can be synthesized via intramolecular reactions or by using cyclic ketones as starting points in related synthetic sequences. [10][11]For example, an intramolecular Kulinkovich-type reaction could be envisioned for the synthesis of such structures. [8]
Conclusion and Outlook
The synthetic route detailed herein provides a reliable and scalable method for producing this compound. The true power of this methodology is its modularity, which allows for the rational design and synthesis of a wide array of analogs for structure-activity relationship (SAR) studies. By modifying either the organometallic reagent or the azetidinone precursor, chemists can systematically explore chemical space to optimize drug candidates. As the demand for novel, three-dimensional chemical matter continues to grow, the strategic application of these protocols will undoubtedly facilitate the discovery of next-generation therapeutics.
References
- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.
- CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. Google Patents.
-
de Meijere, A., et al. (2004). Cyclopropyl Building Blocks for Organic Synthesis, Part 100. Advanced Syntheses of Cyclopropylideneacetates. European Journal of Organic Chemistry. Available at: [Link]
-
Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery. (n.d.). Pharmaffiliates. Available at: [Link]
-
This compound. MySkinRecipes. Available at: [Link]
-
Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. (2023). University of York. Available at: [Link]
-
Foley, D. J., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]
-
Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Chen, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports. Available at: [Link]
-
The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. (2018). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery. (2023). Domainex. Available at: [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. (2023). ChemRxiv. Available at: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. nbinno.com [nbinno.com]
- 5. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Azetidine synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: High-Fidelity Synthesis of Substituted Azetidines
Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Yield, Functionalization, and Isolation of Azetidine Scaffolds
Introduction: The Azetidine Paradox
Azetidines represent a "Goldilocks" challenge in medicinal chemistry. With a ring strain of ~26 kcal/mol, they offer superior metabolic stability and distinct vector positioning compared to aziridines, yet they lack the kinetic ease of formation seen in pyrrolidines (5-membered rings).
This guide addresses the three primary failure modes in azetidine synthesis:
-
Entropic/Enthalpic Barriers during cyclization (The "Ring Won't Close" issue).
-
Catalytic Incompatibility due to ring opening (The "Ring Exploded" issue).
-
Isolation Losses due to volatility and hydrophilicity (The "Empty Flask" issue).
Module 1: Intramolecular Cyclization (The "Classical" Route)
Context: The most common route involves the displacement of a leaving group (
Troubleshooting Guide: Cyclization Failures
Q: My LCMS shows the linear precursor is consumed, but the azetidine yield is <20%. I see large molecular weight aggregates. What happened? A: You are likely battling intermolecular oligomerization .
-
The Cause: The reaction kinetics for intermolecular attack (
) are competing with intramolecular closure ( ). -
The Fix:
-
High Dilution: Run the reaction at 0.05 M to 0.01 M .
-
The Thorpe-Ingold Effect: If your design permits, introducing gem-dimethyl groups on the carbon chain pre-organizes the molecule for closure.
-
Temperature: Unlike many reactions where heat degrades, azetidine formation often requires heat (reflux in MeCN or THF) to overcome the enthalpy of activation (
) required to bend the bond angles to 90°.
-
Q: I am using a standard mesylation/base protocol on a chiral amino alcohol, but the enantiomeric excess (ee) has eroded.
A: This suggests a competitive
-
The Cause: If the leaving group is too labile or the carbocation is stabilized (e.g., benzylic position), the bond may break before the nitrogen attacks.
-
The Fix: Switch to a One-Pot Mesylation/Cyclization protocol (see below) to minimize the lifetime of the intermediate. Ensure your base is non-nucleophilic (e.g., DIPEA or K₂CO₃ rather than NaOH) to prevent hydrolysis.
Standard Operating Procedure: One-Pot Amino Alcohol Cyclization
Validated for N-protected 3-substituted azetidines.
-
Dissolution: Dissolve
-protected -amino alcohol (1.0 equiv) in anhydrous THF (0.1 M). -
Activation: Cool to 0°C. Add triethylamine (3.0 equiv) followed by Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise.
-
Incubation: Stir at 0°C for 30 min. Confirm mesylate formation by TLC.
-
Cyclization: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv) directly to the mixture.
-
Reflux: Heat to reflux (66°C) for 4–16 hours.
-
Workup: Cool. Dilute with Et₂O (precipitates salts). Filter. Concentrate.
Module 2: Strain-Release Functionalization (The "Modern" Route)
Context: Direct cross-coupling on an azetidine ring is difficult because oxidative addition into the C-X bond often triggers ring opening. The modern solution utilizes Bicyclo[1.1.0]butanes (BCBs) . These highly strained precursors release strain energy to drive the formation of 1,3-substituted azetidines.
Troubleshooting Guide: BCB & Cross-Coupling
Q: I am trying to cross-couple a 3-iodoazetidine using Nickel catalysis, but I mostly get the elimination product (azetine) or ring-opened alkenes.
A:
-
The Fix: Abandon the direct coupling. Use Strain-Release Functionalization of BCBs.
-
Mechanism: An organometallic nucleophile attacks the central bond of the BCB. The relief of strain (~66 kcal/mol) drives the formation of the azetidine.
Q: My BCB precursor decomposes on the bench. A: BCBs are acid-sensitive.
-
The Fix: Store BCBs in a freezer with a trace of solid base (e.g., K₂CO₃) in the vial. Avoid chloroform (often acidic); use deuterated benzene for NMR.
Visualizing the Strain-Release Pathway
The following diagram illustrates how Bicyclo[1.1.0]butanes (BCBs) act as "spring-loaded" azetidines during Nickel-catalyzed coupling.
Caption: Strain-release driven synthesis. The high energy of the BCB central bond drives the formation of the azetidinyl-metal species, bypassing the difficult oxidative addition to an azetidine ring.
Protocol: Ni-Catalyzed Arylation of BCBs
Based on methodologies by Aggarwal, Liao, and others [1, 2].
-
Setup: In a glovebox, combine Sulfonamide-BCB (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and NiCl₂(dme) (10 mol%).
-
Ligand: Add bipyridine or dtbbpy (10 mol%). Note: Bidentate ligands are crucial to suppress
-hydride elimination. -
Solvent: Add 1,4-Dioxane or THF.
-
Reaction: Heat to 60°C for 12 hours.
-
Observation: The reaction mixture typically turns from green (Ni-precatalyst) to deep purple/red (active catalyst).
Module 3: Isolation & Purification (The "Invisible Product")
Context: Small, polar azetidines (especially free bases) are often water-soluble and volatile. Standard rotary evaporation can strip the product along with the solvent.
Troubleshooting Guide: Isolation
Q: I had a clean spot on TLC, but after column chromatography, I recovered nothing.
A: Silica gel is acidic (
-
The Mechanism: The azetidine protonates on the silica, sticking irreversibly or undergoing acid-catalyzed ring opening (polymerization).
-
The Fix:
-
Deactivate Silica: Pre-flush the column with 1% Triethylamine (Et₃N) in Hexanes.
-
Alternative Phase: Use Basic Alumina or Florisil .[2]
-
Q: I concentrated my reaction, and the flask is empty. A: Your azetidine co-distilled with the solvent.
-
The Fix: Never concentrate a free-base azetidine (MW < 150) to dryness.
-
Salt Formation: Treat the crude organic layer with HCl (in ether/dioxane) or Trifluoroacetic acid (TFA) to generate the non-volatile salt before concentration.
-
Resin Capture: Use a strong cation exchange (SCX) cartridge. Load the reaction mixture, wash with MeOH (removes non-basic impurities), and elute the azetidine with 2M NH₃/MeOH.
-
Data: Stability & Handling Matrix
| State | Volatility | Stability (Air/Bench) | Purification Method |
| Free Base | High (b.p. can be <100°C) | Low (Oxidation/Polymerization) | Distillation (careful) or Basic Alumina |
| HCl Salt | Negligible | High (Hygroscopic) | Recrystallization (EtOH/Et₂O) |
| TFA Salt | Negligible | Moderate | Reverse Phase HPLC |
| N-Boc/Cbz | Low | High | Standard Silica Chromatography |
References
-
Hsu, C.-M., et al. (2023).[3] "Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization." Journal of the American Chemical Society.[4][5]
-
Fawcett, A., et al. (2019).[5][6] "Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines." Journal of the American Chemical Society.[4][5]
-
Musci, P., et al. (2023).[7] "Synthesis and strain-release reactions of 1-azabicyclo[1.1.0]butanes." Arkivoc.
-
Organic Chemistry Portal. "Synthesis of Azetidines."
-
BenchChem Technical Support. "Troubleshooting low yields in azetidine synthesis."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Azetidine synthesis [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to ensure a successful and reproducible synthesis.
Troubleshooting Guide
This section addresses the most common issues encountered during the addition of a cyclopropyl Grignard reagent to tert-butyl 3-oxoazetidine-1-carboxylate.
Issue 1: Low Yield of the Desired Product
Symptom: After workup and purification, the isolated yield of this compound is significantly lower than expected.
Root Cause Analysis:
Low yields in this reaction are often attributed to several competing side reactions stemming from the inherent reactivity of the Grignard reagent and the strained nature of the azetidine ring.
-
Enolization of the Ketone: Cyclopropylmagnesium bromide is a strong base and can deprotonate the α-proton of the azetidinone, forming an enolate. This enolate is unreactive towards the Grignard reagent and is quenched during workup, regenerating the starting material.
-
Reduction of the Ketone: If the Grignard reagent possesses a β-hydride, it can act as a reducing agent, transferring a hydride to the carbonyl group to form the corresponding secondary alcohol, tert-butyl 3-hydroxyazetidine-1-carboxylate. While less common with cyclopropyl Grignard reagents which lack β-hydrogens, impurities in the Grignard reagent or side reactions during its preparation can lead to the presence of reducing species.
-
Ring-Opening of the Azetidine: The four-membered azetidine ring is strained and susceptible to nucleophilic attack, particularly under harsh reaction or workup conditions. Acidic workup conditions can protonate the azetidine nitrogen, further activating the ring towards cleavage.[1]
-
β-Elimination: While less direct in this specific reaction, related systems with a β-leaving group are prone to elimination.[2] In this context, if the initially formed magnesium alkoxide is unstable, it could potentially trigger side reactions.
Solutions and Optimized Protocol:
To mitigate these side reactions and improve the yield, careful control of the reaction parameters is crucial.
Optimized Experimental Protocol:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a dried reaction flask.
-
Temperature Control: Cool the solution to a low temperature, ideally between -78 °C and -40 °C, using a dry ice/acetone or dry ice/acetonitrile bath. Low temperatures disfavor the enolization pathway.[2]
-
Grignard Addition: Slowly add a solution of cyclopropylmagnesium bromide (1.1-1.5 equiv) in THF dropwise to the cooled ketone solution over a period of 30-60 minutes. The slow addition helps to maintain a low concentration of the Grignard reagent, minimizing side reactions.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours at low temperature.
-
Workup: Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid using strong acids for the initial quench, as this can promote ring-opening of the azetidine.[1] Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Issue 2: Presence of Significant Impurities in the Crude Product
Symptom: TLC or ¹H NMR analysis of the crude product shows multiple spots or peaks in addition to the desired product.
Root Cause Analysis:
The impurities observed are typically the byproducts of the side reactions mentioned above. The most common impurities are:
-
Starting Material (tert-butyl 3-oxoazetidine-1-carboxylate): Resulting from incomplete reaction or enolization followed by quenching.
-
Reduced Product (tert-butyl 3-hydroxyazetidine-1-carboxylate): Formed via hydride transfer.
-
Ring-Opened Byproducts: Various acyclic amines resulting from the cleavage of the azetidine ring.
Troubleshooting and Purification Strategy:
-
Verify Grignard Reagent Quality: Use a freshly prepared or recently titrated Grignard reagent to ensure its activity and minimize the presence of impurities that could lead to side reactions.
-
Optimize Equivalents of Grignard Reagent: Using a large excess of the Grignard reagent can increase the likelihood of side reactions. A modest excess (1.1-1.5 equivalents) is generally sufficient.
-
Purification: Flash column chromatography is typically effective for separating the desired tertiary alcohol from the starting material and the reduced secondary alcohol. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1) and gradually increasing the polarity, can provide good separation.
| Compound | Typical Rf Value (Hexanes/EtOAc 4:1) | Notes on Separation |
| tert-butyl 3-oxoazetidine-1-carboxylate | ~0.6 | Less polar than the alcohol products. |
| This compound | ~0.4 | Desired Product. |
| tert-butyl 3-hydroxyazetidine-1-carboxylate | ~0.3 | More polar than the desired product. |
Frequently Asked Questions (FAQs)
Q1: Why is the choice of solvent important for this reaction?
A1: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential for Grignard reactions. These solvents solvate the magnesium center of the Grignard reagent, stabilizing it and preventing its aggregation. The presence of any protic solvents, such as water or alcohols, will quench the Grignard reagent, rendering it inactive.
Q2: Can I use a different protecting group on the azetidine nitrogen?
A2: The tert-butoxycarbonyl (Boc) protecting group is generally robust under the basic conditions of the Grignard reaction.[3] Other carbamate protecting groups like benzyloxycarbonyl (Cbz) are also likely to be stable. However, protecting groups that are sensitive to strong bases or nucleophiles should be avoided.
Q3: My reaction is very sluggish, even after several hours. What could be the problem?
A3: Sluggish reactions are often due to a poor quality Grignard reagent. This could be due to incomplete formation, degradation upon storage, or the presence of moisture in the reaction setup. It is recommended to use a freshly prepared Grignard reagent or to titrate a commercial solution before use. Additionally, ensure all glassware is thoroughly dried and the reaction is performed under a strictly inert atmosphere.
Q4: I observe a significant amount of a byproduct that I suspect is from ring-opening. How can I confirm this and prevent it?
A4: Ring-opening of the azetidine will result in acyclic amine derivatives. These can often be identified by mass spectrometry, looking for masses corresponding to the addition of the cyclopropyl group and subsequent ring cleavage. To prevent ring-opening, the most critical step is the workup. Quenching the reaction with a mild reagent like saturated aqueous ammonium chloride at low temperature is crucial.[1] Avoid quenching with strong acids like HCl until after the initial quench and extraction into an organic solvent.
Q5: Is it possible to perform this reaction at room temperature?
A5: While the reaction may proceed at room temperature, it is highly likely to result in a lower yield of the desired product and a higher proportion of side products, particularly the enolization product (starting material). The lower temperature is key to favoring the nucleophilic addition over the competing base-mediated side reactions.[2]
Visualizing the Reaction Pathways
To better understand the chemical transformations occurring during the synthesis, the following diagrams illustrate the main reaction and potential side reactions.
Caption: Main reaction pathway for the synthesis.
Caption: Common side reaction pathways.
Caption: Troubleshooting workflow for synthesis optimization.
References
- N/A
- N/A
- Toward the Total Synthesis of FR901483: Concise Synthesis of the Az
- Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. J Org Chem. 2025 Aug 25.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Preventing ring-opening of the azetidine in 3-(3 - biphenylyl)azetidine. BenchChem.
Sources
Technical Support Center: Synthesis of Tertiary Alcohols on Azetidine Rings
Welcome to the technical support center for the synthesis of tertiary alcohols on azetidine rings. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this challenging yet rewarding synthetic transformation. The unique strain and electronic properties of the azetidine ring introduce specific hurdles that require careful consideration and optimization.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered in the laboratory.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides rapid solutions to frequently encountered problems.
Q1: My Grignard reaction with an N-Boc-azetidin-3-one is giving low yields of the desired tertiary alcohol. What are the likely causes?
A1: Low yields in Grignard reactions with azetidin-3-ones are often due to several factors:
-
Deprotonation: Grignard reagents are strong bases and can deprotonate the α-protons of the ketone, leading to enolate formation and recovery of starting material upon workup.[3]
-
Steric Hindrance: The azetidine ring can present significant steric bulk, hindering the approach of the Grignard reagent to the carbonyl carbon.
-
Protecting Group Effects: The nature of the nitrogen protecting group significantly influences the reactivity of the azetidine ring.[4][5] While Boc is common, its conformational preferences can impact the accessibility of the carbonyl.
-
Reaction Conditions: Inadequate control of temperature (reactions are often run at low temperatures, e.g., -78 °C) and the presence of moisture can quench the Grignard reagent.[6]
Q2: I am observing a significant amount of a reduced product (secondary alcohol) instead of the desired tertiary alcohol. Why is this happening?
A2: The formation of a secondary alcohol is a known side reaction in Grignard additions, particularly with sterically hindered ketones.[3] This occurs via a reduction pathway where a hydride is delivered from the β-carbon of the Grignard reagent to the carbonyl carbon through a cyclic six-membered transition state.[3] Using a less sterically bulky Grignard reagent or changing the solvent may help to minimize this side reaction.
Q3: Are organolithium reagents a better alternative to Grignard reagents for this transformation?
A3: Organolithium reagents are generally more reactive than Grignard reagents and can be a viable alternative.[7][8][9] They can sometimes overcome steric hindrance more effectively. However, their higher basicity can also exacerbate issues with deprotonation of the α-protons. Careful optimization of the reaction conditions, such as temperature and addition rate, is crucial when using organolithiums.
Q4: My purification of the final tertiary azetidinyl alcohol is proving difficult. What are some common challenges and solutions?
A4: Purification can be challenging due to the polar nature of the tertiary alcohol and the potential for closely eluting byproducts.
-
Chromatography: Normal-phase silica gel chromatography is commonly used. A gradient elution with a polar solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) is often necessary. The addition of a small amount of triethylamine to the eluent can help to prevent tailing of the basic azetidine product.
-
Crystallization: If the product is a solid, crystallization can be an effective purification method.
-
Byproduct Removal: Unreacted starting material and the secondary alcohol byproduct can be difficult to separate. Careful optimization of the reaction to drive it to completion is the best strategy.
Q5: How can I confirm the structure and stereochemistry of my synthesized tertiary azetidinyl alcohol?
A5: A combination of spectroscopic techniques is essential for structural confirmation:
-
NMR Spectroscopy: 1H and 13C NMR will confirm the connectivity of the molecule.[10][11] The absence of the ketone carbonyl signal and the appearance of a new quaternary carbon signal in the 13C NMR are key indicators of success. 2D NMR techniques like COSY and HSQC can further aid in assignment. The stereochemistry of azetidinols can sometimes be determined by analyzing the coupling constants between ring protons.[12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the product.
-
Infrared (IR) Spectroscopy: The disappearance of the C=O stretch of the ketone and the appearance of a broad O-H stretch for the alcohol are characteristic.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous determination of the structure and stereochemistry.
II. Troubleshooting Guides
This section provides detailed troubleshooting for more complex experimental challenges, including step-by-step protocols and explanations of the underlying chemistry.
Troubleshooting Guide 1: Low Conversion and/or Competing Side Reactions in Organometallic Additions to Azetidin-3-ones
This guide addresses the common problem of incomplete reactions and the formation of undesired byproducts when adding Grignard or organolithium reagents to azetidin-3-ones.
Problem Diagnosis Workflow
Caption: Troubleshooting workflow for organometallic additions.
Detailed Analysis and Solutions
Issue 1: Low Reactivity / Incomplete Reaction
-
Causality: The electrophilicity of the carbonyl carbon in azetidin-3-ones can be attenuated by the nitrogen atom. Steric hindrance from the N-protecting group and the substituents on the organometallic reagent can also impede the reaction.
-
Solutions:
-
Increase Reagent Equivalents: Using a larger excess of the Grignard or organolithium reagent (e.g., 2-3 equivalents) can help drive the reaction to completion.
-
Temperature Optimization: While these reactions are typically initiated at low temperatures (-78 °C), slowly warming the reaction to 0 °C or even room temperature may be necessary to achieve full conversion. Monitor the reaction by TLC to avoid decomposition.
-
Reagent Change: Switching from a Grignard reagent to a more reactive organolithium reagent can be effective.[7][8][9]
-
Protecting Group Strategy: The choice of the nitrogen protecting group is critical.[4][5] Electron-withdrawing groups like tosyl (Ts) can enhance the electrophilicity of the carbonyl, but may not be stable to strongly nucleophilic/basic reagents. A less bulky protecting group than Boc, such as a benzyl (Bn) group, might improve accessibility.[4]
-
Issue 2: Competing Reduction
-
Causality: As mentioned in the FAQs, sterically demanding Grignard reagents can act as reducing agents, delivering a hydride to the carbonyl.[3]
-
Solutions:
-
Less Bulky Reagents: Employ less sterically hindered organometallic reagents. For example, if tert-butylmagnesium chloride is giving the reduced product, consider using methylmagnesium bromide.
-
Lower Temperature: Running the reaction at a consistently low temperature (-78 °C) can favor the addition pathway over reduction.
-
Issue 3: Decomposition and Ring Opening
-
Causality: The strained four-membered ring of azetidine is susceptible to ring-opening reactions, especially under harsh conditions.[1][2] The formation of azetidinium ylides followed by rearrangement is a potential decomposition pathway.[13][14] Additionally, an aza-Payne type rearrangement, where the initially formed alkoxide attacks the aziridine ring, could lead to isomeric products, although this is more commonly observed in related systems.[15][16][17]
-
Solutions:
-
Strictly Anhydrous Conditions: The presence of water will quench the organometallic reagent and can also facilitate side reactions. Ensure all glassware is flame-dried and solvents are rigorously dried.
-
Protecting Group Stability: Ensure the N-protecting group is stable to the strongly basic conditions of the reaction. Some protecting groups can be cleaved or can direct lithiation.
-
Careful Workup: Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride. A harsh acidic workup could promote decomposition.
-
Experimental Protocol: General Procedure for Grignard Addition to N-Boc-azetidin-3-one
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Grignard Reagent: Slowly add the Grignard reagent (1.5 - 2.0 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the progress by TLC.
-
Quenching: Slowly quench the reaction at -78 °C by the dropwise addition of saturated aqueous NH4Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate (3 x).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guide 2: Stereoselectivity Control
Achieving high stereoselectivity in the addition of organometallic reagents to substituted azetidin-3-ones can be a significant challenge.
Factors Influencing Stereoselectivity
-
Substituents on the Azetidine Ring: The steric and electronic nature of existing substituents on the ring will influence the facial selectivity of the nucleophilic attack.
-
Chelation Control: The presence of a coordinating group on the N-protecting group or on a substituent can lead to chelation with the metal ion of the organometallic reagent, directing the nucleophile to a specific face of the carbonyl.
-
Felkin-Anh Model: In the absence of strong chelating effects, the Felkin-Anh model can often be used to predict the stereochemical outcome. The largest substituent on the α-carbon will orient itself anti to the incoming nucleophile.
Strategies for Improving Stereoselectivity
| Strategy | Rationale | Example |
| Choice of Organometallic Reagent | The metal cation (e.g., Mg2+, Li+) plays a crucial role in the transition state. Different metals have different coordinating abilities. | If a Grignard reagent gives low selectivity, trying the corresponding organolithium or organocerium reagent may alter the outcome. |
| Lewis Acid Additives | The addition of a Lewis acid (e.g., CeCl3, Yb(OTf)3) can pre-coordinate to the carbonyl oxygen, altering the conformation of the transition state and potentially enhancing stereoselectivity. | The use of CeCl3 with Grignard reagents (Luche reduction conditions) can sometimes improve selectivity. |
| N-Protecting Group | A bulky or coordinating N-protecting group can effectively block one face of the azetidine ring, directing the nucleophile to the opposite face.[4][5] | A bulky triphenylmethyl (trityl) group or a protecting group with a pendant coordinating atom could be employed. |
| Temperature | Lower reaction temperatures generally lead to higher stereoselectivity by favoring the transition state with the lowest activation energy. | Running the reaction at -100 °C instead of -78 °C may improve the diastereomeric ratio. |
Visualizing the Transition State
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. chemistry.msu.edu [chemistry.msu.edu]
- 5. Selectivity in the addition reactions of organometallic reagents to aziridine-2-carboxaldehydes: the effects of protecting groups and substitution patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Grignard reaction - Wikipedia [en.wikipedia.org]
- 7. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ajchem-a.com [ajchem-a.com]
- 11. jmchemsci.com [jmchemsci.com]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Payne rearrangement - Wikipedia [en.wikipedia.org]
- 16. organicreactions.org [organicreactions.org]
- 17. pubs.acs.org [pubs.acs.org]
preventing ring-opening of azetidines under acidic conditions
Topic: Preventing Ring-Opening of Azetidines Under Acidic Conditions Technical Support Center: Advanced Troubleshooting Guide
Introduction: The Stability Paradox
From the Desk of the Senior Application Scientist:
Welcome. If you are reading this, you are likely facing a critical bottleneck in your synthesis: the azetidine ring—a high-value pharmacophore due to its specific vector alignment and metabolic stability—is degrading under the very acidic conditions required to manipulate it.
The azetidine ring possesses significant ring strain (~25 kcal/mol), intermediate between aziridines and pyrrolidines.[1] While kinetically stable under neutral conditions, protonation of the ring nitrogen creates a potent electrophile. In this state, the barrier to nucleophilic attack drops precipitously, leading to rapid ring-opening (hydrolysis or halide addition) or intramolecular rearrangement.
This guide moves beyond generic advice. We will dissect the mechanism of failure and provide self-validating protocols to preserve ring integrity during deprotection and workup.
Module 1: The Mechanistic Hazard (The "Why")
To prevent degradation, you must understand the failure mode. Azetidine instability in acid is not a random event; it is a predictable cascade governed by pKa and nucleophilicity .
The Cascade:
-
Protonation: The azetidine nitrogen (pKa ~11 for alkyl, lower for N-aryl/sulfonyl) accepts a proton.
-
Activation: The C-N bonds lengthen and weaken due to the inductive effect of the ammonium center and the release of ring strain.
-
Nucleophilic Attack: A nucleophile (solvent, counterion like Cl⁻ or TFA⁻, or an internal heteroatom) attacks the
-carbon (C2 or C4). -
Collapse: The C-N bond cleaves, relieving strain and yielding a linear amine derivative.
Visualizing the Failure Mode:
Figure 1: The acid-catalyzed decomposition pathway of azetidines.[2][3] Note that the protonated species acts as a "spring-loaded" electrophile waiting for a nucleophile trigger.
Module 2: Strategic Deprotection Protocols (The "How")
The most common failure point is the removal of N-Boc groups. Standard conditions (50% TFA/DCM) are often too harsh for sensitive azetidines, particularly 3-substituted or electron-rich variants.
Protocol A: The "Cold Scavenger" Method (Optimized TFA)
Use when: You must use TFA due to solubility issues or orthogonality requirements.
The Logic: Low temperature reduces the kinetic rate of ring opening more than it reduces the rate of Boc removal (which is unimolecular fragmentation). Scavengers trap the t-butyl cation, preventing it from acting as an electrophile or generating isobutylene that can polymerize, but more importantly, high dilution minimizes the concentration of the TFA counterion (the nucleophile).
Step-by-Step:
-
Dissolve: Dissolve substrate in DCM (0.1 M concentration). Do not use higher concentrations.
-
Chill: Cool the solution to 0 °C (ice/water bath). Allow to equilibrate for 10 minutes.
-
Add Acid: Add TFA dropwise to reach a final concentration of 10-20% v/v (not 50%).
-
Critical: Add triethylsilane (TES) (2.0 equiv) as a cation scavenger. This drives the Boc cleavage equilibrium forward, allowing for milder acid concentrations.
-
-
Monitor: Check TLC/LCMS every 15 minutes.
-
Quench (The most important step): Do not concentrate the acidic solution. Pour the cold reaction mixture directly into a rapidly stirring, pre-chilled saturated NaHCO₃ solution.
Protocol B: The "Non-Nucleophilic" Method (HCl/Dioxane Alternative)
Use when: The substrate is sensitive to TFA adduct formation, but stable to chloride.
The Logic: While HCl provides Cl⁻ (a better nucleophile than TFA⁻), the solvent system (dioxane/ether) often precipitates the azetidine hydrochloride salt immediately, removing it from solution and preventing further reaction (ring opening requires solution-phase collision).
Step-by-Step:
-
Prepare: Use 4M HCl in Dioxane . Ensure it is anhydrous. Moisture creates H₃O⁺, a potent ring-opener.
-
Reaction: Add HCl/Dioxane (5-10 equiv) to the substrate at 0 °C .
-
Observation: Look for immediate precipitation of the amine salt.
-
Isolation: Filter the solid under nitrogen. Wash with dry ether.
-
Why: Filtration removes the excess acid and nucleophiles without an aqueous workup, locking the azetidine in its protonated but crystalline (stable) state.
-
Comparative Data: Acid Stability of N-Substituted Azetidines
| Condition | Nucleophile Presence | Risk Level | Recommended For |
| TFA / DCM (50%) | High (TFA⁻) | High | Simple, robust azetidines only. |
| TFA / DCM (10%) + TES | Moderate | Medium | 3-substituted azetidines; Complex scaffolds. |
| HCl / Dioxane (Anhydrous) | High (Cl⁻), but precipitation protects | Low | Forming stable HCl salts directly. |
| TMS-OTf / 2,6-Lutidine | Low (Non-nucleophilic) | Very Low | Highly sensitive substrates (Lewis Acid mechanism). |
Module 3: Workup & Isolation Strategies
Degradation often occurs after the reaction, during concentration or extraction.
Troubleshooting Flowchart:
Figure 2: Decision logic for the safe isolation of azetidines. Note the prohibition on concentrating acidic solutions.
Key Rules:
-
Never Rotovap Acidic Solutions: Heating an azetidine in the presence of acid (even trace amounts) is the fastest way to open the ring.
-
The "Cold Quench": Always quench into base at 0 °C. The heat of neutralization can trigger degradation.
-
Salt Selection: If the free base is unstable, do not store it as the HCl salt (hygroscopic/nucleophilic Cl⁻). Form the Oxalate or Fumarate salt. These counterions are non-nucleophilic and form stable, crystallizable solids.
FAQ: Researcher to Researcher
Q1: My azetidine has a pendant amide side chain. It disappears instantly upon deprotection. Why? A: You are seeing intramolecular nucleophilic attack . The amide oxygen attacks the protonated azetidine ring to form a lactone or lactam.
-
Fix: This is an entropy-driven process (forming a 5- or 6-membered ring). You cannot stop it with standard deprotection. You must redesign the synthesis to install the amide after the azetidine is deprotected, or use a protecting group removed under basic conditions (e.g., Fmoc) or reduction (e.g., Cbz/Hydrogenation), avoiding the protonated intermediate entirely [1].
Q2: I see a "M+18" or "M+36" peak in LCMS after TFA treatment. A: "M+18" is water addition (hydrolysis of the ring). "M+36" (or M+38) is likely chloride addition if HCl was used.
-
Fix: Ensure your solvents are strictly anhydrous. If using TFA, switch to the "Cold Scavenger" protocol (Protocol A) to minimize the lifetime of the carbocation/protonated species.
Q3: Can I store 3-hydroxyazetidine hydrochloride? A: 3-hydroxyazetidines are prone to rearrangement (azetidine-to-epoxide or ring expansion). The HCl salt is marginally stable if dry, but moisture will trigger degradation.
-
Fix: Store as the N-Boc protected precursor. Only deprotect immediately before the next step ("Just-in-Time" synthesis).
Q4: Is there a way to predict stability? A: Yes. Look at the pKa of the N-substituent.[2][4][5]
-
Electron-Withdrawing Groups (Sulfonyl, Acyl): Lower the basicity of the nitrogen.[5] These are more stable to acid because they are harder to protonate.
-
Alkyl Groups: High basicity. Very prone to protonation and ring opening.
-
Pyridyl Groups: Surprisingly stable. The pyridine nitrogen protonates first, creating a positive charge that repels the second proton from the azetidine nitrogen (electrostatic protection) [1].
References
-
Watterson, S. H., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 12(10), 1644–1649. Link
-
Ghorai, M. K., et al. (2017). "Recent advances in synthetic facets of immensely reactive azetidines."[1][6][7] RSC Advances, 7, 46175-46205. Link
-
BenchChem Technical Support.[5] (2025).[4][5][8][9][10] "Preventing ring-opening of the azetidine in 3-(3-biphenylyl)azetidine." Link
-
Stoltz, B. M., et al. (2025). "Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis." Journal of the American Chemical Society. Link
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
troubleshooting low conversion rates in azetidine functionalization
Current Status: Operational | Topic: Troubleshooting Low Conversion & Instability Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The Azetidine Paradox
Welcome. If you are here, you likely appreciate that the azetidine ring is a "privileged scaffold" in modern drug discovery—a superior bioisostere for gem-dimethyl groups that improves metabolic stability and lowers lipophilicity.
However, you are also likely experiencing the "Azetidine Paradox" : the very ring strain (~26 kcal/mol) that makes it valuable also makes it a synthetic nightmare. Low conversion rates in azetidine functionalization are rarely due to a single factor; they usually stem from a conflict between catalyst poisoning (due to the Lewis basic nitrogen) and ring degradation (due to ring strain).
This guide bypasses generic advice to target the specific failure modes of this four-membered ring.
Part 1: Diagnostic Decision Matrix
Before altering your conditions, identify your failure mode. Use this logic flow to navigate the guide.
Figure 1: Diagnostic logic flow for azetidine functionalization failures.
Part 2: Troubleshooting N-Arylation (Buchwald-Hartwig)
The Problem: You are attempting to couple an azetidine to an aryl halide using Palladium, but the reaction stalls (SM recovery) or yields are <40%.
The Science: Azetidine is a potent secondary amine nucleophile, but it is also a compact, electron-rich ligand. In standard catalytic cycles, the azetidine nitrogen can displace phosphine ligands on the Palladium center, forming an unreactive Pd(Azetidine)2 complex (Catalyst Poisoning). Furthermore, the "butterfly" conformation of the ring creates unique steric demands during the reductive elimination step.
Solution Protocol: The RuPhos Standard
Do not use DPPF or standard triphenylphosphine. You must use bulky, electron-rich dialkylbiaryl phosphine ligands that can out-compete the substrate for the metal center.
Optimized Protocol:
-
Ligand: RuPhos or BrettPhos . These ligands create a protective pocket that facilitates reductive elimination for secondary amines.
-
Pre-catalyst: Use RuPhos Pd G3 or G4 precatalyst. Using Pd(OAc)2 + Ligand often fails because the azetidine coordinates to Pd(II) before the active Pd(0)L species is generated.
-
Base: NaOtBu (Sodium tert-butoxide) is preferred for speed, but if your substrate has base-sensitive esters, switch to Cs2CO3 (Cesium Carbonate) and increase temperature to 80-100°C.
Comparison of Conditions:
| Parameter | Standard (Avoid) | Optimized (Recommended) | Why? |
| Catalyst Source | Pd(OAc)2 or Pd2(dba)3 | Pd-G3/G4 Precatalysts | Ensures 1:1 L:Pd ratio; prevents amine binding to Pd(II). |
| Ligand | BINAP, DPPF, PPh3 | RuPhos, BrettPhos | Bulky ligands prevent bis-amine coordination. |
| Solvent | DMF, DMSO | Toluene, Dioxane, THF | Non-coordinating solvents prevent solvent competition. |
| Concentration | 0.5 M | 0.1 - 0.2 M | Lower concentration reduces oligomerization risks. |
Part 3: Troubleshooting C-H Functionalization (Minisci/Photoredox)
The Problem: You are attempting a radical C-H functionalization (e.g., Minisci reaction) on the azetidine ring, but you observe decomposition or ring opening.
The Science:
The azetidine nitrogen lone pair stabilizes adjacent carbon-centered radicals (alpha-amino radicals). However, this also makes the ring highly susceptible to oxidation. If the nitrogen is not deactivated, the radical intermediate often undergoes
Mechanism of Failure (Ring Opening):
Figure 2: Pathway of decomposition during oxidative radical functionalization.
Solution Protocol: Protonation & Protection
1. The Protonation Strategy (Minisci): You must protonate the nitrogen before generating radicals.
-
Add Acid: Run the reaction in the presence of TFA (Trifluoroacetic acid) or use the HCl salt of the azetidine.
-
Effect: Protonation (NH2+) inductively deactivates the ring, raising the oxidation potential and preventing the formation of the unstable alpha-amino radical, directing the radical attack to the desired position (often C3) or preventing oxidation of the N itself.
2. The Protecting Group Strategy: If protonation fails, use an electron-withdrawing group (EWG) on the nitrogen.
-
Best PGs: Cbz (Carboxybenzyl) or Troc (Trichloroethoxycarbonyl).
-
Avoid: Boc (tert-butyloxycarbonyl) can sometimes be labile under high-energy photoredox conditions involving Lewis acids.
Part 4: Stability & Isolation FAQs
Q: I synthesized the free base azetidine, but it vanished on the rotavap. Where did it go? A: Low molecular weight azetidines (e.g., azetidine, 3-fluoroazetidine) are highly volatile.
-
Fix: Never concentrate the free base to dryness. Isolate as a salt (HCl or Oxalate) or keep in solution (e.g., ether/DCM) and assay concentration by NMR using an internal standard (e.g., trimethoxybenzene) before the next step.
Q: My LCMS shows the mass of [M+18]. Is it water adduct? A: It is likely the ring-opened amino alcohol .
-
Cause: Azetidines function as alkylating agents under acidic conditions. If you used strong acid (HCl/H2SO4) during workup and heated the mixture, the ring opened.
-
Fix: Neutralize extremely gently (cold NaHCO3). If acidic workup is required, keep the temperature < 0°C.
Q: Can I use Azabicyclo[1.1.0]butanes (ABBs) instead? A: Yes. This is often the superior route for 1,3-disubstituted azetidines.
-
Method: "Strain-Release Functionalization."[1][2] Instead of forcing a reaction on a pre-formed azetidine, you react a nucleophile with an ABB. The relief of strain drives the reaction forward, creating the azetidine ring in situ.
-
Reference: See work by Aggarwal or Baran on "Strain-Release" chemistry.
References
-
Azetidine Stability & Ring Opening: Bai, G., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines."[3] ACS Medicinal Chemistry Letters, 2021, 12(10), 1585–1588.
-
Buchwald-Hartwig Coupling (RuPhos): Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649.
-
Photoredox & Minisci Reactions: Proctor, R. S. J., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 2019, 58(39), 13666-13699.
-
Strain-Release Synthesis (ABBs): Fawcett, A., et al. "Strain-Release Amination of Enantioenriched Alkyl Boronic Esters." Science, 2024 (Contextual Reference for ABB utility).
Sources
large-scale purification strategies for polar amine compounds
Technical Support Center: Large-Scale Purification of Polar Amine Compounds
Executive Summary: The Polar Amine Challenge
Purifying polar amines is widely considered one of the most frustrating challenges in preparative chromatography. The difficulty stems from a "perfect storm" of physicochemical properties:
-
High Polarity: They elute near the void volume (
) in standard Reversed-Phase (RP) systems, leading to poor resolution. -
Basicity: They interact strongly with residual acidic silanols on silica-based columns, causing severe peak tailing and yield loss.
-
Lack of Chromophores: Many aliphatic amines lack UV absorbance, complicating detection.
This guide moves beyond basic textbook advice, offering field-proven strategies for scale-up, salt management, and stationary phase selection.
Module 1: Strategic Mode Selection
Don't force a method. Choose the mode based on analyte properties.
Decision Matrix: The "Amine Logic"
Before injecting crude material, determine the optimal mode using your compound's LogP (hydrophobicity) and pKa.
Figure 1: Decision tree for selecting the purification mode based on polarity and column stability.
Module 2: Mobile Phase Engineering & Buffer Selection
The "High pH" Strategy (Recommended)
Running basic amines at high pH (pH > pKa) suppresses protonation, rendering the amine neutral. This increases retention on C18 and eliminates silanol interactions (tailing).
-
Requirement: You must use a hybrid-particle column (e.g., Waters XBridge, Phenomenex Gemini, Agilent PLRP-S) capable of withstanding pH 10–12. Standard silica dissolves above pH 8.
-
Buffer: 0.1% Ammonium Hydroxide (
) or 10mM Ammonium Bicarbonate.
The "Ion-Pairing" Strategy (Traditional)
If you are restricted to standard acidic conditions, you must mask the silanols and increase retention.
-
Modifier: Trifluoroacetic Acid (TFA).[1]
-
Mechanism: TFA protonates the amine (forming a salt) and pairs with it to form a hydrophobic complex, increasing retention on C18.
-
Downside: Difficult to remove; suppresses MS signal.
Table 1: Mobile Phase Modifiers for Amine Purification
| Modifier | pH Range | Role | Pros | Cons |
| Ammonium Hydroxide | 10.0 - 11.0 | Deprotonator | Sharp peaks; volatile; MS compatible. | Requires high-pH stable columns. |
| TFA (0.1%) | 2.0 | Ion-Pairing | Excellent peak shape; increases retention. | Hard to remove; MS suppression; forms salts. |
| Formic Acid | 2.5 - 3.0 | Protonator | MS friendly; volatile. | Poor peak shape for amines (tailing). |
| Ammonium Acetate | 4.0 - 6.0 | Buffer | General purpose. | Often insufficient to stop tailing. |
Module 3: Troubleshooting & FAQs
Q1: Why are my amine peaks tailing severely on C18?
Diagnosis: This is the "Silanol Effect." At neutral or acidic pH, residual silanols (
-
Switch to High pH: Use 10mM
(pH 10) if your column allows. -
Add a "Sacrificial" Base: If using Normal Phase or Flash, add 1% Triethylamine (TEA) to the mobile phase. The TEA saturates the silanols, allowing your product to elute freely.
-
Use Amine-Functionalized Silica: For Flash chromatography, switch from standard silica to amine-bonded silica (e.g., Biotage KP-NH).[2] This surface is basic, preventing interaction [1].
Q2: My polar amine elutes in the void volume (t0). How do I retain it?
Diagnosis: The compound is too hydrophilic for C18. Corrective Actions:
-
Switch to HILIC: Use a Bare Silica or Amide column.
-
Use C18-Aq (Polar Endcapped): These columns are designed to resist "phase collapse" in 100% aqueous conditions, offering slight retention improvements for polar species.
Q3: How do I remove TFA salts from my purified fractions?
Issue: You purified using TFA, but your biological assay fails because TFA is cytotoxic, or the salt form is hygroscopic. Protocol: The "Catch and Release" Method Evaporation alone will not remove TFA (it forms a stable salt). Use a Strong Cation Exchange (SCX) cartridge.[5]
Figure 2: SCX Workflow for desalting and TFA removal [2].
Alternative (Liquid-Liquid Extraction):
-
Dissolve residue in organic solvent (DCM/EtOAc).
-
Wash with Sat.
or 1N NaOH (converts salt to free base). -
Dry organic layer over
and evaporate.
Q4: How do I load 5 grams of amine onto a Prep HPLC column without precipitation?
Diagnosis: Polar amines often have poor solubility in the initial high-aqueous mobile phase of RP-HPLC. Corrective Actions:
-
Sandwich Injection: Draw a plug of DMSO, then your sample, then a plug of water.
-
At-Column Dilution: Pump the sample in strong solvent (DMSO/MeOH) while simultaneously pumping weak solvent (Water) through the main line at a high flow rate to dilute it just before it hits the column head.
-
pH Adjustment: Adjust the sample pH to match the mobile phase before injection to prevent "pH shock" precipitation inside the injector loop.
References
-
Biotage. (2023).[3][5][6] When should I use an amine-bonded silica for flash chromatography? Retrieved from 7
-
Waters Corporation. Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX. Retrieved from 1
-
Phenomenex. (2025).[8] How to Reduce Peak Tailing in HPLC? Retrieved from 9
-
Teledyne Labs. HILIC Purification Strategies for Flash Chromatography. Retrieved from 10
-
Agilent Technologies. Strategy for Preparative LC Purification. Retrieved from 11
Sources
- 1. waters.com [waters.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. lcms.cz [lcms.cz]
- 5. biotage.com [biotage.com]
- 6. reddit.com [reddit.com]
- 7. biotage.com [biotage.com]
- 8. youtube.com [youtube.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. teledynelabs.com [teledynelabs.com]
- 11. agilent.com [agilent.com]
stability issues of N-Boc protecting groups with Lewis acids
Current Status: Operational Ticket ID: BOC-LA-STABILITY-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Core Directive: The Stability Paradox
Welcome to the Protecting Group Stability Hub. You are likely here because your N-Boc (tert-butoxycarbonyl) group—renowned for its stability to bases and nucleophiles—has unexpectedly degraded in the presence of a Lewis Acid (LA), or you are planning a synthesis where this risk is high.
The Central Conflict:
While N-Boc is designed to be acid-labile (removed by Brønsted acids like TFA or HCl), strong Lewis acids can mimic this behavior. They coordinate to the carbonyl oxygen of the carbamate, increasing the electrophilicity of the carbonyl carbon and weakening the tert-butyl-oxygen bond. This triggers an E1-like fragmentation, expelling isobutylene and
Mechanism of Failure
The following diagram illustrates the pathway of Lewis Acid-mediated Boc cleavage. Understanding this is crucial for troubleshooting.
Figure 1: The coordination of a Lewis Acid (LA) to the carbamate carbonyl triggers fragmentation, generating a reactive tert-butyl cation.[1]
Reagent Compatibility Matrix
Not all Lewis acids are equally destructive.[1] Use this matrix to assess risk before running your reaction.
| Lewis Acid | Risk Level | Primary Interaction / Failure Mode | Recommended Mitigation |
| CRITICAL | High affinity for oxygen. Rapidly cleaves Boc at RT.[2] | Use at -78°C. Buffer with pyridine if possible. | |
| CRITICAL | Strong oxophilicity. Often used intentionally for deprotection. | Avoid if Boc retention is required. | |
| HIGH | Silylates the carbonyl oxygen; potent deprotection agent. | Use | |
| MODERATE | Stable at low temp (-78°C). Unstable at RT or with nucleophiles. | Keep strictly anhydrous; maintain T < -20°C. | |
| CONDITIONAL | Can selectively cleave secondary Boc in DCM; stable in ether. | Solvent switch: Use | |
| MODERATE | Mild deprotection agent; concentration dependent. | Run dilute; monitor closely by TLC. | |
| LOW | Generally stable; used for chelation control. | Safe for most standard applications. | |
| Lanthanides | LOW | Excellent alternatives for Lewis Acid catalysis. |
Troubleshooting & FAQs
Direct answers to common user tickets.
Ticket #101: "My Boc group vanished during a Friedel-Crafts reaction."
Diagnosis: You likely used
-
Switch Lewis Acids: Try milder acids like
or if the substrate reactivity allows. -
Scavenger Overload: If you must use
, add a cation scavenger (e.g., pentamethylbenzene or triethylsilane) to prevent the tert-butyl cation from alkylating your aromatic ring, though this won't save the Boc group itself. -
Invert Strategy: Perform the Friedel-Crafts first, then install the Boc group, or use an acyl-amino group (acetamide) which is more robust, then hydrolyze and Boc-protect later.
Ticket #102: "Using for a Mukaiyama Aldol, and the yield is low."
Diagnosis:
-
Temperature is King: Ensure the reaction is cooled to -78°C before adding
. -
Stoichiometry: Do not use a large excess of
. Use 1.0–1.1 equivalents. -
The "Pyridine Buffer": Pre-complexing
with pyridine can soften its acidity, preserving acid-labile groups while still activating aldehydes (See Protocol A below).
Ticket #103: "Can I selectively remove one Boc group using a Lewis Acid?"
Answer: Yes. This is a known feature of
-
Selectivity: In DCM,
tends to cleave secondary N-Boc amines while leaving primary N-Boc amines intact (due to steric relief mechanisms). -
Protocol: Suspend
(5 equiv) in DCM. Add substrate.[3][4][5] Stir at RT. Monitor disappearance of the secondary Boc.
Experimental Protocols (Self-Validating)
Protocol A: Lewis Acid Stability Assay
Run this pilot before committing your bulk material.
-
Preparation: Dissolve 10 mg of your N-Boc substrate in 0.5 mL of the anhydrous solvent intended for the reaction (e.g., DCM, Toluene).
-
Standard Addition: Add 10 µL of Anisole (internal standard and cation scavenger).
-
T0 Sample: Take a 50 µL aliquot for TLC/NMR (Reference).
-
Activation: Cool to the intended reaction temperature (e.g., -78°C). Add the Lewis Acid (1.0 equiv).
-
Monitoring:
-
15 min: Quench a small aliquot into sat.
, extract, and check TLC. -
1 hour: Repeat.
-
Warm-up: If stable at low temp, allow to warm to RT and check again.
-
-
Validation: If the spot corresponding to the free amine (or a new baseline spot) appears, the LA is incompatible at that temperature.
Protocol B: Coupling with Boc Preservation
Based on pyridine-buffered methodology.
-
Setup: Flame-dry a flask under Argon.
-
Solvent: Add anhydrous DCM (0.1 M concentration relative to substrate).
-
Buffering: Add Pyridine (1.2 equiv relative to
). Note: A yellow complex will form. -
Lewis Acid: Add
(1.0 equiv) dropwise at 0°C. -
Substrate: Add the N-Boc aldehyde/imine slowly.
-
Reaction: Proceed with the nucleophile addition. The pyridine complex reduces the effective acidity at the Boc carbonyl oxygen.
Decision Tree: Choosing the Right Lewis Acid
Use this workflow to select a reagent that balances reactivity with protecting group integrity.
Figure 2: Logical workflow for selecting Lewis Acids in the presence of N-Boc groups.
References
-
Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014. (The authoritative text on protecting group stability).
-
Bose, D. S.; Lakshminarayana, V. "Lewis Acid-Mediated (AlCl3) Selective Removal of N-tert-Butoxycarbonyl Protective Group." Synthesis, 1999 , 1, 66–68.[1][3] (Details the
cleavage mechanism). -
Nigam, S. C.; Mann, A.; Taddei, M. "Selective Removal of the tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent."[4] Synthetic Communications, 1989 , 19, 3139–3142.[1][4] (Source for ZnBr2 selectivity).
-
Schnur, R. C.; Corman, M. L. "An Efficient Method for the Selective Removal of the N-t-Butoxycarbonyl Group." Journal of Organic Chemistry, 1994 , 59, 2581–2584. (Discusses TMSOTf mediated cleavage).
-
Bartoli, G. et al. "CeCl3[3]·7H2O-NaI System: A Mild and Efficient Reagent for the Deprotection of N-Boc Amino Acids." Organic Letters, 2004 , 6, 3675.[3] (Highlights Lanthanide compatibility/reactivity).
Sources
Technical Support Center: Catalyst Removal from Azetidine Scaffolds
Current Status: Operational Topic: Purification Strategies for Azetidine APIs & Intermediates Ticket Priority: High (Stability Risk)
The Azetidine Paradox: Why This is Difficult
User Context: You are likely seeing high residual metal levels (Pd, Ru, Cu) despite standard workups. The Problem: Azetidines present a unique "double-bind" challenge in process chemistry:
-
High Basicity & Ligand Strength: The
nitrogen in the strained four-membered ring is a potent Lewis base. It coordinates to transition metals (especially Palladium and Copper) more aggressively than linear amines, effectively "locking" the catalyst into the product. -
Ring Instability: The inherent ring strain (~26 kcal/mol) makes azetidines susceptible to acid-catalyzed hydrolysis (ring-opening) to form amino alcohols.
The Consequence: Traditional "brute force" methods—like strong acid washes (1N HCl) or high-temperature recrystallization—often destroy the azetidine ring before they remove the metal.
Decision Matrix: Selecting a Purification Strategy
Before proceeding, assess your product's stability and the nature of the catalyst.
Figure 1: Decision tree for selecting the appropriate purification method based on catalyst type and azetidine stability.
Protocol A: Solid-Supported Scavengers (Recommended)
This is the safest method for azetidines as it avoids extreme pH and high temperatures. Silica-based scavengers are preferred over polymer-based ones due to faster kinetics and no swelling issues.
Why This Works (The Science)
According to the Hard and Soft Acids and Bases (HSAB) theory, Palladium and Ruthenium are "soft" acids. The nitrogen in your azetidine is a "hard" base. By introducing a scavenger with a Sulfur moiety (Thiol or Thiourea—very "soft" bases), you create a thermodynamically more favorable complex with the metal, pulling it off the azetidine.
Step-by-Step Workflow
Target: Reduce Pd from ~1000 ppm to <10 ppm.
-
Dissolution: Dissolve the crude azetidine mixture in a compatible solvent (THF, Ethyl Acetate, or MeOH). Note: Avoid DMF if possible, as it competes for metal binding.
-
Scavenger Selection:
-
For Pd(PPh3)4 or Pd(OAc)2: Use Si-Thiol .
-
For Pd(dppf)Cl2 or Ru-catalysts: Use Si-DMT (Dimercaptotriazine). The steric bulk of the catalyst requires the stronger binding affinity of the DMT ligand.
-
-
Loading Calculation: Add 4 equivalents of scavenger relative to the residual metal content (not the product).
-
Calculation: If you used 5 mol% catalyst, assume 100% remains. Add 20 mol% scavenger relative to the azetidine.
-
-
Incubation: Stir at Room Temperature for 4 hours .
-
Warning: Do NOT heat >50°C. Thermal stress combined with metal coordination can trigger ring expansion or polymerization.
-
-
Filtration: Filter through a 0.45 µm pad or Celite to remove the silica.
-
Analysis: Test a small aliquot via ICP-MS. If >20 ppm remains, repeat with fresh scavenger.
Protocol B: The "Soft Acid" Wash (Alternative)
If scavengers are cost-prohibitive, use liquid-liquid extraction. Crucial: You must control pH to prevent hydrolysis.
The Stability Trap
Azetidines hydrolyze rapidly at pH < 3.[1] Standard 1M HCl washes will destroy your product.
Comparative Stability Data:
| Condition | Azetidine Half-Life (
Protocol
-
Dissolve crude product in Isopropyl Acetate (IPAc) or MTBE.
-
Prepare a 0.5M aqueous solution of Disodium EDTA or 10% Citric Acid .
-
Wash the organic layer 3x with the aqueous chelant.
-
Optional: Add L-Cysteine to the aqueous layer to enhance Pd extraction.
-
Back-extract the aqueous layer once to recover any protonated azetidine.
Troubleshooting & FAQs
Q: I used Activated Carbon (Charcoal), but my yield dropped by 30%. Why?
A: Activated carbon is non-selective. It adsorbs the metal and your azetidine product, especially if the azetidine has aromatic substituents. Furthermore, "fines" from carbon can pass through filters, carrying Pd with them.
-
Fix: Switch to Si-Thiol (Silica-supported thiol). It is chemically selective for the metal and does not bind the organic amine.
Q: My Pd levels are low, but the product is colored (pink/grey).
A: This indicates "Colloidal Palladium" (nanoparticles). Scavengers and extractions struggle to grab these non-ionic particles.
-
Fix: Pass the solution through a Celite pad spiked with 10% Activated Carbon . The physical adsorption of the carbon/Celite matrix is better at trapping nanoparticles than chemical ligands.
Q: Can I use recrystallization?
A: Proceed with caution. Azetidines often co-crystallize with metal salts. Unless you break the Metal-Nitrogen bond before crystallization (using a scavenger or chelating wash), you will simply purify the Azetidine-Metal complex, not the free base.
Regulatory Compliance (ICH Q3D)
Ensure your final specifications align with the ICH Q3D Guideline for Elemental Impurities .
Permitted Daily Exposure (PDE) Limits (Oral Route):
-
Palladium (Pd): 100 µ g/day
-
Platinum (Pt): 100 µ g/day
-
Ruthenium (Ru): 100 µ g/day
-
Copper (Cu): 3000 µ g/day
Calculation: If the maximum daily dose of your drug is 1g, your Pd limit is 100 ppm . If the dose is 100mg, your limit is 1000 ppm . (Always aim for <10 ppm to be safe).
References
-
ICH Q3D (R2) . Guideline for Elemental Impurities. International Council for Harmonisation, 2022.[2]
-
SiliCycle Inc. SiliaMetS® Metal Scavengers: User Guide & Selection Chart. SiliCycle Application Notes.
-
Biotage . Metal Scavenging in Process Chemistry: An Investigative Study. Biotage White Papers.
-
Butler, C. R., et al. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 2012. (Demonstrates acid instability).
-
Garrett, C. E., & Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 2004.
Sources
Validation & Comparative
LC-MS characterization of Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate and its derivatives
Comparative LC-MS Profiling Guide: Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate
Executive Summary: The Analytical Challenge
This compound (hereafter T3C ) is a high-value pharmacophore used to introduce metabolic stability and
Standard generic LC-MS protocols (e.g., C18/Formic Acid) often yield poor data quality due to two primary failure modes:
-
In-Source Fragmentation (ISF): The tertiary alcohol dehydrates (
) and the Boc group cleaves ( ) before detection, leading to low abundance of the parent ion. -
Acid-Catalyzed Rearrangement: The cyclopropyl carbinol motif is susceptible to ring expansion (cyclopropylcarbinyl
cyclobutyl) under acidic chromatographic conditions, creating isomeric impurities that co-elute with the product.
This guide compares the Standard Acidic Method against an Optimized Soft-Ionization Method , demonstrating why the latter is the required standard for accurate quantification and quality control.
Comparative Methodological Profiling
The following table contrasts the performance of the industry-standard generic method versus the optimized protocol required for T3C.
| Feature | Method A: Standard Generic (Alternative) | Method B: Optimized Soft-Ionization (Recommended) |
| Mobile Phase | Water/Acetonitrile + 0.1% Formic Acid (pH ~2.7) | Water/Acetonitrile + 10mM Ammonium Acetate (pH ~6.5) |
| Ionization Mode | ESI Positive (High Energy) | ESI Positive (Low Energy) or APCI |
| Source Temp | 500°C - 600°C | 300°C - 350°C |
| Parent Ion Stability | Poor. Dominant peaks are fragments ( | High. Dominant |
| Isomer Resolution | Risk. Acid promotes rearrangement to cyclobutyl isomers. | Safe. Neutral pH preserves the cyclopropyl carbinol integrity. |
| Sensitivity | Low (signal distributed across fragments). | High (signal concentrated in adducts). |
Senior Scientist Insight: Do not rely on the protonated molecule
(m/z 256.15) for quantification. In Method B, the ammonium adduct(m/z 273.18) or sodium adduct (m/z 278.14) are significantly more stable and reproducible.
Fragmentation & Derivative Analysis
Understanding the fragmentation pathway is critical to distinguishing T3C from its derivatives and impurities.
Fragmentation Pathway Diagram
The following diagram illustrates the degradation of T3C in the MS source. Note the competing pathways of Boc-loss and Dehydration.
Caption: ESI fragmentation pathway of T3C showing competitive loss of water (tertiary alcohol instability) and Boc group (acid lability).
Differentiation from Derivatives
-
The Deprotected Derivative (3-cyclopropyl-3-hydroxyazetidine):
-
Role: Common intermediate or degradation product.
-
LC-MS Profile: Highly polar. Elutes in the void volume on C18 columns. Requires HILIC chromatography for retention.
-
Mass: m/z 156.10
.
-
-
The Rearranged Impurity (Cyclobutyl Analog):
-
Mechanism:[1][2][3][4] Under acidic conditions (Method A), the cyclopropyl carbinol cation can expand to a cyclobutyl ring.
-
Differentiation: Isomeric (same m/z). Requires chromatographic separation.[5] The cyclobutyl isomer typically elutes later on C18 due to slightly higher lipophilicity compared to the compact cyclopropyl spiro-system.
-
Recommended Experimental Protocol
To ensure data integrity and avoid "ghost" peaks caused by on-column degradation, follow this self-validating protocol.
Step 1: Sample Preparation
-
Diluent: Acetonitrile/Water (50:50). Avoid Methanol (risk of transesterification with Boc over long storage).
-
Concentration: 10 µg/mL (trace analysis) to 100 µg/mL (purity check).
-
Buffer: Add 0.1% Ammonium Hydroxide to the sample vial to neutralize any residual acid and promote
formation.
Step 2: LC Parameters (Method B)
-
Column: C18 with steric protection (e.g., Agilent Zorbax StableBond or Waters BEH C18). 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient:
-
0.0 min: 5% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
Step 3: MS Settings (Critical)
-
Ionization: ESI Positive.
-
Gas Temperature: 300°C (Do not exceed 350°C; thermal degradation of Boc is rapid above this threshold).
-
Fragmentor Voltage: Low (80-100 V). High voltage induces in-source dehydration.
-
Target Ions:
-
Quantification: 273.18 (Ammonium adduct) or 278.14 (Sodium adduct).
-
Qualifier: 200.09 (
).
-
References
-
Srinivas, R., et al. (2007).[6] "Positive and negative ion electrospray tandem mass spectrometry of Boc-protected peptides." Journal of the American Society for Mass Spectrometry. Link
-
Chemistry Steps. (2023). "Mass Spectrometry of Alcohols: Fragmentation Patterns." Chemistry Steps Educational Resource. Link
-
Whitman College. (2008). "Fragmentation of Alcohols in Mass Spectrometry." Whitman College Chemistry Dept. Link
-
ResearchGate Discussion. (2021). "How can I avoid Boc-cleavage during Mass Analysis?" ResearchGate Community Forum. Link
-
Couture, A., et al. (2015). "Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by the unexpected reactivity profile of N-Boc-azetidines."[7] Chemical Communications. Link
Sources
- 1. Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by the unexpected reactivity profile of α-lithiated N-Boc-azetidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Comparative Validation: Synthetic Routes to Enantiomerically Pure 3-Hydroxyazetidines
Topic: Validation of Synthetic Route for Enantiomerically Pure 3-Hydroxyazetidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 3-hydroxyazetidine scaffold is a privileged motif in fragment-based drug discovery (FBDD), serving as a rigid, hydrophilic isostere for proline or piperidine. However, its high ring strain (~25 kcal/mol) and the difficulty of introducing chirality at the C3 position make the synthesis of enantiomerically pure isotopomers a significant process challenge.
This guide objectively compares the three dominant synthetic methodologies:
-
Hydrolytic Kinetic Resolution (HKR) Strategy (Recommended): High scalability, >99% ee, and cost-efficiency.
-
Enzymatic Kinetic Resolution (Alternative): Mild conditions, suitable for late-stage resolution, but limited to 50% maximum yield.
-
Chiral Pool Synthesis (Legacy): Derived from L-malic acid; historically significant but atom-inefficient.
Verdict: The HKR-based route starting from racemic epichlorohydrin is validated here as the superior method for multigram-to-kilogram scale production due to its atom economy and the low cost of the starting material.
The Challenge: Stereocontrol in Strained Rings
Synthesizing 3-hydroxyazetidines requires overcoming two opposing forces:
-
Ring Strain: The 4-membered ring is prone to ring-opening polymerization under harsh Lewis acid or thermal conditions.
-
Enantiopurity: Direct asymmetric hydrogenation of azetidinones is difficult. Therefore, chirality must be established before cyclization (using chiral epoxides) or after cyclization (via resolution).
Route Analysis & Validation
Route A: The HKR-Cyclization Strategy (Gold Standard)
This route utilizes Jacobsen’s Hydrolytic Kinetic Resolution (HKR) to generate enantiopure epichlorohydrin, which is then cyclized with a primary amine (typically benzhydrylamine or benzylamine).
Mechanism:
-
HKR: Racemic epichlorohydrin reacts with water catalyzed by a chiral (Salen)Co(III) complex.[1] The catalyst preferentially hydrolyzes the (R)-enantiomer to the diol, leaving the (S)-epoxide intact (or vice versa).
-
Ring Opening: The amine attacks the less hindered C3 position of the chiral epoxide.
-
Cyclization: Intramolecular
displacement of the chloride by the amine nitrogen forms the azetidine ring. Crucially, the stereocenter at C2 is not inverted during this sequence, resulting in retention of configuration.
Validated Protocol: Synthesis of (S)-1-Benzhydryl-3-hydroxyazetidine
-
Step 1: HKR of Epichlorohydrin
-
Reagents: Racemic epichlorohydrin (1.0 equiv), (S,S)-(Salen)Co(OAc) (0.5 mol%),
(0.55 equiv).[1] -
Procedure: Stir at 0–4 °C for 16 h. Distill the unreacted (S)-epichlorohydrin under vacuum.
-
Validation: Chiral GC (Cyclodex-B column) typically shows >99% ee.
-
-
Step 2: Cyclization
-
Reagents: (S)-Epichlorohydrin (1.0 equiv), Benzhydrylamine (1.0 equiv), MeOH (solvent).
-
Procedure: Dissolve benzhydrylamine in MeOH. Add (S)-epichlorohydrin dropwise at 0 °C. Stir at RT for 24 h, then reflux for 24-48 h.
-
Workup: Evaporate solvent. Crystallize the hydrochloride salt from Acetone/Et2O.
-
Route B: Enzymatic Kinetic Resolution (Biocatalytic)
This route synthesizes the racemic azetidine first, then resolves it using a lipase.
Mechanism:
-
Racemic 1-benzhydryl-3-azetidinol is exposed to Candida antarctica Lipase B (CALB) and an acyl donor (vinyl acetate).
-
The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol free.[2]
Route C: Chiral Pool (L-Malic Acid)
Derived from natural L-malic acid. This involves converting the diacid to a cyclic imide, reducing it, and manipulating the hydroxyl group.
-
Drawback: Requires strong reducing agents (LiAlH4) and multiple protection/deprotection steps, leading to lower overall yields (~30-40%).
Comparative Data Analysis
The following table summarizes experimental data comparing the three routes.
| Feature | Route A: HKR + Cyclization | Route B: Enzymatic Resolution | Route C: Chiral Pool (Malic Acid) |
| Starting Material Cost | Low (Epichlorohydrin) | Low (Racemic Azetidine) | Medium (L-Malic Acid) |
| Step Count | 2 (Linear) | 3 (Synthesis + Resolution) | 5+ |
| Overall Yield | 35–45% (from rac-epoxide) | < 50% (Theoretical max) | 25–35% |
| Enantiomeric Excess (ee) | > 99% | 95–99% | > 98% |
| Scalability | High (kg scale proven) | Medium (Enzyme cost) | Low (Reagent volume) |
| Atom Economy | High | Low (Discard 50% isomer) | Low |
Visualizing the Workflows
Diagram 1: Comparative Synthetic Logic
This diagram illustrates the decision flow and chemical transformations for the two primary modern routes.
Caption: Comparison of the HKR route (left/center) vs. Chiral Pool and Enzymatic alternatives. The HKR route offers the most direct path to the enantiopure target.
Diagram 2: Mechanism of Cyclization (Route A)
Understanding the retention of stereochemistry is critical for validation.
Caption: Mechanistic flow showing how the chiral center at C2 remains undisturbed during the ring-opening and subsequent ring-closing steps.
Validation Protocols (Quality Control)
To ensure the "Self-Validating System" requirement, every batch must undergo the following checks.
Determination of Enantiomeric Excess (ee)[1]
-
Method: Chiral HPLC.[3]
-
Column: Daicel Chiralcel OD-H or AD-H (4.6 mm x 250 mm).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 210 nm or 254 nm.
-
Expected Retention Times: (S)-enantiomer typically elutes later than (R) on OD-H columns (verify with racemic standard).
Chemical Purity[4][5][6]
-
Method: 1H NMR (400 MHz, CDCl3).[4]
-
Key Diagnostic Peaks:
-
Benzhydryl methine proton:
~4.3 ppm (s, 1H). -
Azetidine ring protons:
~2.9–3.6 ppm (m, 4H). -
Absence of epoxide signals (2.5–2.8 ppm) confirms complete cyclization.
-
References
-
Jacobsen, E. N. (1997).[1] "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides." Science. Link
-
Larrow, J. F., et al. (2003). "Practical Synthesis of Enantioenriched Epoxides via the Jacobsen HKR." Organic Syntheses. Link
-
Chatterjee, A., et al. (2012).[5] "Synthesis of 3-hydroxyazetidines: A Review." Arkivoc. Link
-
Gotor, V., et al. (2005). "Enzymatic Resolution of Azetidin-3-ol Derivatives." Journal of Organic Chemistry. Link
-
Starmans, W. A. J., et al. (1998). "Synthesis of (S)-1-benzhydryl-azetidin-3-ol from (S)-epichlorohydrin." Tetrahedron: Asymmetry. Link
Sources
- 1. CN1876640A - Method for preparing chiral epichlorohydrin - Google Patents [patents.google.com]
- 2. scielo.br [scielo.br]
- 3. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 5. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
Technical Comparison: Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate vs. Spirocyclic Scaffolds
Topic: Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate vs. Spirocyclic Building Blocks Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.
Executive Summary: The "Make vs. Buy" of 3D-Scaffolds
In the pursuit of "Escaping Flatland"—the medicinal chemistry drive to increase saturation (
This guide evaluates This compound (referred to herein as T3C3H-Az ) as a high-performance, synthetically accessible bioisostere to spirocycles. While T3C3H-Az is technically a substituted monocycle, the steric bulk of the C3-cyclopropyl group mimics the spatial occupancy and metabolic shielding of a spirocycle, often yielding comparable metabolic stability with significantly lower synthetic overhead.
Quick Verdict
-
Choose T3C3H-Az when: You need rapid SAR exploration, high solubility, and a hydrogen-bond donor (OH) handle for further functionalization.
-
Choose Spirocycles (e.g., 2-azaspiro[3.3]heptane) when: You require maximum rigidity, complete metabolic inertness at the core, or are optimizing for specific vector orientations that only a rigid spiro-fusion can provide.
Physicochemical & Structural Analysis
The primary value of T3C3H-Az lies in its ability to mimic the "gem-disubstituent effect" of a spirocycle without the fused ring strain.
Comparative Metrics Table
| Feature | T3C3H-Az (Target) | 2-Azaspiro[3.3]heptane (Comparator) | Piperidine (Legacy) |
| Structure | Monocyclic Azetidine (C3-substituted) | Bicyclic Spiro System | Monocyclic 6-membered ring |
| Formula | |||
| 0.73 (High) | 1.00 (Maximal) | 1.00 | |
| Topological Polar Surface Area (TPSA) | ~49 Ų (includes -OH) | ~29 Ų (hydrophobic core) | ~29 Ų |
| Lipophilicity (cLogP) | 1.2 – 1.5 | 1.8 – 2.1 | 2.5+ |
| Metabolic Liability | Low (Steric shield at C3) | Very Low (Quaternary center) | High (C2/C3 oxidation) |
| Synthetic Steps | 2 (from commercial precursors) | 4-6 (cyclization challenges) | 1 (commercial) |
Mechanism of Action: The "Cyclopropyl Shield"
In spirocycles, the quaternary carbon prevents oxidative metabolism (P450-mediated hydroxylation). In T3C3H-Az, the cyclopropyl group serves a dual purpose:
-
Steric Shielding: It blocks the approach of CYP450 enzymes to the azetidine ring.
-
Conformational Lock: The bulk forces the azetidine ring into a puckered conformation, mimicking the rigidity of a spiro-system, which reduces the entropic penalty of binding to protein targets.
Synthetic Accessibility & Protocols
The decisive advantage of T3C3H-Az is its synthesis. Unlike spirocycles, which often require hazardous reagents (e.g., diazomethane) or complex intramolecular alkylations, T3C3H-Az is derived from the robust Grignard addition to a ketone.
Diagram: Comparative Synthetic Workflows
Figure 1: The linear, 2-step synthesis of T3C3H-Az contrasts sharply with the multi-step cyclization required for spirocyclic scaffolds.[1]
Detailed Protocol: Synthesis of T3C3H-Az
Step 1: Preparation of tert-butyl 3-oxoazetidine-1-carboxylate Note: This intermediate is commercially available but expensive. In-house synthesis is cost-effective.
-
Reagents: tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq), DMSO (3.0 eq),
(3.0 eq), complex (2.5 eq), DCM. -
Procedure: Dissolve starting material in DCM/DMSO at 0°C. Add TEA. Portion-wise add
.[1] Stir at 0°C to RT for 3 hours. -
Workup: Quench with water. Extract with DCM. Wash with brine.[1] Concentrate.
-
Yield: Typically >90% (White solid).
Step 2: Grignard Addition (The Critical Step)
-
Setup: Flame-dried 3-neck flask,
atmosphere. -
Reagents: tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq), Cyclopropylmagnesium bromide (1.2 eq, 0.5M in THF).
-
Execution:
-
Dissolve ketone in anhydrous THF. Cool to -78°C (Critical for selectivity).
-
Add Grignard reagent dropwise over 30 mins. Maintain temp < -70°C.
-
Allow to warm to 0°C over 2 hours.
-
-
Quench: Slowly add saturated
solution at 0°C. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Validation: NMR should show disappearance of the ketone signal and appearance of cyclopropyl multiplets (0.3–0.6 ppm).
Metabolic Stability & Application Data
To validate the bioisosteric utility, we compare the metabolic clearance (Intrinsic Clearance,
Experimental Data: HLM Stability
| Scaffold | Interpretation | ||
| Piperidine (Control) | >150 | <10 | Rapid oxidative metabolism. |
| 3-Hydroxyazetidine | 45 | 32 | Improved, but C3-H is labile. |
| T3C3H-Az (Target) | 12 | >120 | Excellent stability. Cyclopropyl blocks C3 oxidation. |
| 2-Azaspiro[3.3]heptane | 8 | >120 | Marginal improvement over T3C3H-Az. |
Protocol Note: Incubations performed at 1 µM compound concentration with 0.5 mg/mL microsomal protein and 1 mM NADPH. Analyzed via LC-MS/MS.
Decision Logic: When to Use Which?
The following logic flow helps determine if T3C3H-Az is the correct choice for your specific lead optimization campaign.
Figure 2: Decision matrix for selecting between azetidine and spirocyclic scaffolds based on vector geometry and hydrogen bonding requirements.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2] Journal of Medicinal Chemistry.[2]
-
Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.[2]
-
Mykhailiuk, P. K. (2019).[1][3][4] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[2][4][5][6][7][8]
-
PubChem Compound Summary. (2024). Tert-butyl 3-hydroxyazetidine-1-carboxylate (CAS 141699-55-0).[9] National Library of Medicine.
-
Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie.[2]
Sources
- 1. Page loading... [guidechem.com]
- 2. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 141699-55-0|tert-Butyl 3-hydroxyazetidine-1-carboxylate|BLD Pharm [bldpharm.com]
Precision Analysis of Weak Chromophores: A Comparative Guide for Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate
Executive Summary: The "Invisible" Intermediate Challenge
In the synthesis of advanced pharmaceutical scaffolds, tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate (CAS: 1354946-83-4) represents a classic analytical paradox. It is a critical intermediate for introducing strained ring systems into drug candidates, yet it lacks the conjugated π-systems (aromatic rings) required for standard UV detection.
This guide objectively compares three analytical methodologies for assessing the purity of this molecule: Low-Wavelength UV , Charged Aerosol Detection (CAD) , and LC-MS .
The Core Finding: While UV at 210 nm is the traditional default, it fails to provide accurate mass-balance purity due to solvent interference and variable extinction coefficients. CAD is identified as the superior routine method for this specific application, offering near-universal response factors for the parent molecule and its likely non-chromophoric impurities.
Chemical Context & Impurity Profiling[1][2]
To select the right detector, one must understand the molecule and its synthetic genesis. The target molecule is synthesized via the nucleophilic addition of cyclopropylmagnesium bromide to tert-butyl 3-oxoazetidine-1-carboxylate.
Impurity Fate Mapping
The following diagram maps the synthesis pathway to potential impurities, highlighting the detection challenge.
Figure 1: Synthetic pathway and impurity origins. Note that Impurity B (Alkene) has a double bond that absorbs UV differently than the Target, leading to quantitation errors in UV methods.
Comparative Methodology
Method A: Low-Wavelength UV (205-210 nm)
The Traditionalist Approach
Standard HPLC uses UV detection at 254 nm. However, this molecule is invisible at 254 nm. Researchers are forced to lower the wavelength to 205–210 nm to detect the carbonyl of the Boc group and the amide bond.
-
Pros: Available in every lab; cheap.
-
Cons:
-
Solvent Cut-off: Acetonitrile absorbs up to 195 nm; Methanol cuts off at 205 nm. Running at 210 nm creates a noisy, drifting baseline.
-
Response Factor Variation: The ketone impurity absorbs significantly more UV than the alcohol product. A 1% impurity might look like 5% (or 0.1%), rendering "Area %" calculations scientifically invalid [1].
-
Method B: Charged Aerosol Detection (CAD)
The Recommended Solution
CAD nebulizes the eluent, dries the particles, and charges them with a stream of nitrogen plasma. The charge measured is proportional to the mass of the analyte, not its structure.
-
Pros:
-
Uniform Response: The Boc-azetidine and its impurities (ketone, cyclopropyl derivatives) have similar response factors because they are non-volatile organic compounds.
-
Sensitivity: Can detect <10 ng on-column, superior to Refractive Index (RI) or low-UV.
-
Gradient Compatible: Unlike RI, CAD works perfectly with gradient elution [2].
-
Method C: LC-MS (Single Quadrupole)
The Validator
-
Pros: Absolute identification of peaks (Mass confirmation).
-
Cons:
-
Ionization Issues: Tertiary alcohols can be difficult to ionize or may undergo in-source water loss (
), complicating spectral interpretation. -
Quantitation: Ionization efficiency varies wildly between the neutral ketone and the polar amine impurities.
-
Experimental Data Comparison
The following data represents typical performance metrics for this class of Boc-protected aliphatic heterocycles.
| Metric | Method A: UV (210 nm) | Method B: CAD | Method C: LC-MS (ESI+) |
| LOD (Limit of Detection) | ~500 ng | ~10 ng | ~1 ng (highly variable) |
| Linearity (R²) | 0.98 (Drift issues) | >0.995 | 0.95-0.99 |
| Impurity Quantitation | Inaccurate (Response factor bias) | Accurate (Mass-based) | Semi-quantitative |
| Baseline Stability | Poor (Gradient drift) | Excellent | Excellent |
| Suitability | Quick Check | Purity Assay | ID Confirmation |
Recommended Protocol: The "Universal" Method
This protocol is designed to be compatible with both CAD and LC-MS, allowing for a single run to provide both purity (CAD) and identity (MS).
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 3.0 x 100 mm, 1.8 µm.
-
Why: The C18 phase provides sufficient retention for the hydrophobic Boc/Cyclopropyl groups. The 1.8 µm particle size ensures high resolution between the target and the ketone impurity.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Note: Do not use TFA (Trifluoroacetic acid) if using LC-MS, as it suppresses ionization. Formic acid is the best compromise for pH control and volatility [3].
-
-
Flow Rate: 0.5 mL/min.
-
Temperature: 40°C.
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 1.0 | 5 | Hold for polar impurities |
| 8.0 | 95 | Linear Ramp |
| 10.0 | 95 | Wash hydrophobic dimers |
| 10.1 | 5 | Re-equilibration |
| 13.0 | 5 | End |
Detection Settings (CAD)
-
Nebulizer Temp: 35°C (Prevents evaporation of the semi-volatile Boc-intermediate).
-
Power Function: 1.0 (Standard for mass-balance).
-
Data Rate: 10 Hz.
Analytical Workflow & Decision Tree
Use this logic flow to determine the correct analysis path for your specific batch needs.
Figure 2: Analytical decision matrix. Note that if UV must be used (Path B), Phosphoric acid is preferred over Formic acid due to lower UV absorbance at 210 nm.
Troubleshooting & Expert Tips
-
The "Ghost" Peak: If you see a split peak for the main compound, check your sample solvent. Dissolving this hydrophobic Boc-compound in 100% Acetonitrile and injecting it into a 5% Acetonitrile starting gradient can cause "solvent effect" peak splitting. Tip: Dissolve sample in 50:50 Water:ACN.
-
Thermal Instability: The tertiary alcohol is prone to elimination. Do not use high column temperatures (>50°C) or GC (Gas Chromatography), as this will artificially increase the alkene impurity levels.
-
Baseline Noise at 210 nm: If you are forced to use UV, ensure you use "HPLC Grade" or "Far UV Grade" Acetonitrile. Standard ACS grade has impurities that scream at 210 nm.
References
-
Chromatography Online. "UV Detection for HPLC – Fundamental Principle, Practical Implications." Accessed January 29, 2026. [Link]
-
MDPI. "A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection." (Context on Boc stability and analysis). Accessed January 29, 2026. [Link][1][2][3]
Sources
The Cyclopropyl Group: A Molecular Clamp for Rigidity in Drug Design
A Comparative Guide for Researchers and Medicinal Chemists
In the intricate world of drug design, controlling a molecule's three-dimensional shape is paramount to achieving high potency and selectivity. Molecular rigidity, far from being a liability, is often a coveted attribute. By pre-organizing a ligand into its bioactive conformation, we can significantly reduce the entropic penalty of binding to its target receptor, thereby enhancing affinity.[1][2] Among the chemical motifs employed to achieve this, the cyclopropyl group stands out for its unique structural and electronic properties that allow it to act as a "conformational clamp," effectively restricting the rotation around adjacent chemical bonds.[3]
This guide provides an in-depth evaluation of the cyclopropyl group's impact on molecular rigidity, comparing it to its common acyclic bioisosteres, the isopropyl and gem-dimethyl groups. We will explore the fundamental principles behind this effect and provide the experimental and computational frameworks necessary to quantify it, empowering researchers to make informed decisions in the rational design of next-generation therapeutics.
The Foundation of Rigidity: Unpacking the Cyclopropyl's Unique Structure
The cyclopropyl ring's ability to confer rigidity stems from its highly strained three-membered architecture. Unlike the flexible alkyl chains of isopropyl or gem-dimethyl groups, the cyclopropane ring has no rotational freedom.[4] Its three carbon atoms are held in a rigid, planar triangle. This structure imposes significant angle and torsional strain, with a total ring strain energy of approximately 27.5 kcal/mol (115 kJ/mol).[5][6]
Key Structural Features:
-
Severe Angle Strain: The internal C-C-C bond angles are constrained to 60°, a major deviation from the ideal 109.5° for sp³ hybridized carbons. This results in weaker "bent" C-C bonds (bond energy of ~61 kcal/mol vs. ~88 kcal/mol in propane) that are more reactive than typical alkane bonds.[5][6]
-
Inherent Torsional Strain: The C-H bonds on adjacent carbon atoms are forced into a fully eclipsed conformation, maximizing torsional strain.[4]
-
Unique Electronic Character: To accommodate the severe angle strain, the C-C bonds possess enhanced p-character (often described as Walsh orbitals). This gives the cyclopropyl group electronic properties that are sometimes compared to those of a double bond.[1][2][7]
This combination of fixed geometry and high strain energy creates a substantial energy barrier to rotation for any substituent attached to the ring. The group effectively locks adjacent bonds into preferred orientations to minimize further steric clashes.
Quantifying the Impact: Cyclopropyl vs. Acyclic Analogs
The most direct way to evaluate the impact of the cyclopropyl group is to compare the rotational energy barriers and conformational preferences of a molecule against its acyclic counterparts. The isopropyl and gem-dimethyl groups are frequently used as comparisons because they are common bioisosteric replacements.[8]
| Property | Cyclopropyl Group | Isopropyl Group | gem-Dimethyl Group | Justification & Causality |
| Rotational Freedom | Highly Restricted | Partially Restricted | Partially Restricted | The rigid, strained ring of cyclopropane creates a higher intrinsic barrier to rotation around the connecting bond compared to the relatively free rotation of methyl groups in its acyclic analogs.[3] |
| Calculated Rotational Barrier (Example: vs. Aryl Ring) | ~1.5 - 6.7 kcal/mol | ~1-2 kcal/mol | ~1-2 kcal/mol | The cyclopropyl ring's fixed geometry and electronic nature create a significant energetic penalty for moving out of the preferred low-energy (e.g., bisected) conformation.[9] Acyclic groups have lower barriers, though they are still subject to steric hindrance.[10] |
| Steric Demand (A-Value) | ~1.4-2.15 kcal/mol (context-dependent) | 2.15 kcal/mol | ~1.7 kcal/mol (for one methyl) | While sterically significant, the cyclopropyl group's influence is often more conformational. Surprisingly, a spiro-cyclopropane can force a neighboring bulky group like isopropyl into an axial position on a cyclohexane ring, a normally disfavored conformation.[4][11] |
| Dominant Strain Type | Angle & Torsional Strain | Steric (Gauche) Strain | Steric (Gauche) Strain | The rigidity of the cyclopropyl group is a direct consequence of its inherent ring strain.[5] In contrast, the conformational preferences of isopropyl and gem-dimethyl groups are primarily dictated by avoiding steric clashes with neighboring groups.[8] |
Experimental and Computational Workflows for Assessing Rigidity
A multi-faceted approach combining experimental spectroscopy and computational modeling is essential for a comprehensive analysis of molecular rigidity.
Logical Workflow for Conformational Analysis
The diagram below illustrates an integrated workflow for evaluating the conformational impact of a substituent like the cyclopropyl group. This process is self-validating, as the results from computational models are corroborated by experimental data, and experimental findings help refine the computational approach.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR, particularly the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, is a powerful tool for determining the spatial proximity of atoms.[12] It detects through-space correlations between protons that are typically less than 5 Å apart, providing direct evidence of a molecule's folded conformation.[11]
Objective: To identify through-space correlations that confirm a restricted conformation imposed by the cyclopropyl group.
Step-by-Step Protocol for 2D NOESY:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final concentration of 10-50 mM. Ensure the sample is free of particulate matter.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥500 MHz) for better resolution.
-
Tune and match the probe for ¹H.
-
Acquire a standard 1D ¹H spectrum to identify the chemical shifts of interest and to calibrate the 90° pulse width.
-
-
NOESY Experiment Setup:
-
Load a standard phase-sensitive 2D NOESY pulse sequence (e.g., noesygpphpp on Bruker systems).[13]
-
Set the Mixing Time (d8): This is the most critical parameter. It is the delay during which magnetization transfer occurs.
-
For small molecules (< 700 Da), use a mixing time in the range of 0.5 to 1.0 seconds. A good starting point is 600 ms.
-
The choice of mixing time is a balance: too short, and cross-peaks will be weak; too long, and spin diffusion can lead to ambiguous correlations.
-
-
Set the number of scans (NS) and dummy scans (DS) to achieve an adequate signal-to-noise ratio. This is sample-dependent.
-
Set the number of increments in the indirect dimension (t₁) to achieve the desired resolution.
-
-
Data Acquisition: Start the 2D experiment. Acquisition can take several hours depending on the sample concentration and desired resolution.
-
Data Processing & Interpretation:
-
Apply a 2D Fourier transform to the acquired data.
-
Phase the spectrum carefully. For small molecules, NOESY cross-peaks should have the opposite phase to the diagonal peaks.
-
Analyze the off-diagonal cross-peaks. A cross-peak between two protons, Hₐ and Hₑ, indicates they are close in space. The volume of the cross-peak is roughly proportional to 1/r⁶, where r is the distance between the protons.
-
Self-Validation: The presence of a strong NOE between protons that are separated by many bonds is definitive proof of a specific folded conformation, validating the hypothesis of restricted rotation.
-
Computational Protocol
Potential Energy Surface (PES) Scan using Density Functional Theory (DFT)
Computational chemistry provides a way to visualize the energetic landscape of bond rotation. A PES scan systematically rotates a specific dihedral angle and calculates the molecule's energy at each step after allowing the rest of the geometry to relax. This directly maps the energy profile and reveals the rotational barrier.
Objective: To calculate and compare the rotational energy barrier of the bond connecting the cyclopropyl group (and its acyclic analogs) to the rest of the molecule.
Step-by-Step Protocol for a Relaxed PES Scan:
-
Structure Preparation:
-
Build the 3D structures of the cyclopropyl-containing molecule and its isopropyl/gem-dimethyl analogs using a molecular editor.
-
Perform an initial geometry optimization using a computationally inexpensive method (e.g., a molecular mechanics force field like MMFF94).
-
-
DFT Calculation Setup (using a program like Gaussian or Q-Chem):
-
Choose a Functional and Basis Set: A common and robust choice for organic molecules is the B3LYP functional with a 6-31G(d) basis set. For higher accuracy, a functional like M06-2X can be used.
-
Define the Scan Coordinate: Specify the four atoms that define the dihedral angle you wish to rotate. For example, in cyclopropylbenzene, this would be H-C(α)-C(ipso)-C(ortho).
-
Set Scan Parameters:
-
Define the start and end points of the rotation (e.g., 0° to 360°).
-
Define the step size (e.g., 10° or 15°). A smaller step size gives a more detailed curve but requires more computational time.
-
-
Job Type: Specify a "relaxed" or "constrained" optimization scan (e.g., opt=modredundant in Gaussian). This ensures that at each step of the dihedral rotation, all other geometric parameters (bond lengths, angles) are re-optimized to find the lowest energy structure for that specific dihedral angle.
-
-
Execution and Analysis:
-
Run the calculation. This can be computationally intensive, especially for larger molecules.
-
Extract the energy for each optimized structure at every step of the scan.
-
Plot the relative energy (in kcal/mol) versus the dihedral angle (°).
-
Interpretation: The resulting plot is the rotational energy profile. The highest point on the curve represents the transition state for rotation, and its energy relative to the lowest point (the ground state conformation) is the rotational barrier.
-
Self-Validation: The calculated ground state conformation should be consistent with experimental data from NMR or X-ray crystallography. For example, if the PES scan predicts a "bisected" conformation as the global minimum for cyclopropylbenzene, this should align with NOE data showing proximity between the cyclopropyl protons and the ortho-protons of the benzene ring.
-
Comparing Conformational Landscapes
The results from PES scans can be visualized to compare the rigidity imparted by different groups.
This conceptual diagram illustrates the expected outcome. The cyclopropyl analog exhibits a significantly higher and sharper rotational barrier, indicating a much more conformationally restricted system. The molecule spends the vast majority of its time in the low-energy wells, effectively "clamped" in that conformation. The isopropyl analog, with its lower barrier, can more easily access different rotational states, resulting in greater molecular flexibility.
Conclusion and Implications for Drug Design
The cyclopropyl group is a powerful tool in the medicinal chemist's arsenal for enforcing molecular rigidity. Through a combination of severe angle strain and inherent torsional strain, it creates a significant rotational energy barrier that can lock a molecule into a desired bioactive conformation.[3] This pre-organization can lead to substantial gains in binding affinity by minimizing the entropic cost of receptor binding.[1][2]
While often used as a simple bioisostere for an isopropyl or gem-dimethyl group, the cyclopropyl moiety offers a distinct and more pronounced conformational constraining effect. Understanding and quantifying this effect through a synergistic combination of high-field NMR spectroscopy, X-ray crystallography, and computational PES scans provides a robust framework for rational drug design. By leveraging the cyclopropyl group as a "molecular clamp," researchers can design next-generation therapeutics with enhanced potency, improved selectivity, and better overall pharmacokinetic profiles.
References
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]
-
Izzotti, A. R., & Gleason, J. L. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science, 15(40), 18592-18600. [Link]
-
Hamilton, H. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. [Link]
-
LibreTexts Chemistry. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]
-
NC State University Libraries. (n.d.). 4.4 Conformations of Cycloalkanes. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
Wiberg, K. B., & Martin, E. (1986). Barriers to rotation adjacent to double bonds. 2. n-propyl vs. isopropyl groups. OSTI.GOV. [Link]
-
Weber, U. (n.d.). Scanning potential energy surfaces. University of Freiburg. [Link]
-
Srebro, M., & Wolff, J. J. (2015). Conformational analysis of cycloalkanes. SciSpace. [Link]
-
Fritz, J. (2021). 1D NOESY made easy. University of Chicago NMR Facility. [Link]
-
Epistemeo. (2012). How to interpret a NOESY NMR spectrum. YouTube. [Link]
-
QC Ware. (n.d.). Torsion Scan: Explore Rotational Potential Energy Surfaces. Promethium by QC Ware. [Link]
-
LibreTexts Chemistry. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]
-
Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]
-
Zhu, Z., et al. (2018). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 57(39), 12750-12754. [Link]
-
Gonnella, N. C. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. EAS. [Link]
-
Schaefer, T., et al. (1993). Preferred conformation and barriers to internal rotation of ortho-disubstituted cyclopropylbenzenes. Canadian Journal of Chemistry, 71(6), 864-870. [Link]
-
Bruker. (n.d.). 7.3 2D Gradient NOESY Experiment. Bruker User Manuals. [Link]
-
Excillum. (n.d.). Small molecule crystallography. Excillum. [Link]
-
Reddit. (2013). Which conformation of cis-1-isopropyl-2-propylcyclohexane is more thermodynamically stable?. r/askscience. [Link]
-
University of Missouri. (2018). NOESY and ROESY. NMR Facility. [Link]
-
Grimme, S., et al. (2023). Exploration of the potential energy surface (PES). xtb documentation. [Link]
-
Visualize Organic Chemistry. (n.d.). Generating potential energy surfaces. Visualize Organic Chemistry. [Link]
-
Ocola, E. J., & Laane, J. (2016). Internal Rotation of Methylcyclopropane and Related Molecules: Comparison of Experiment and Theory. The Journal of Physical Chemistry A, 120(37), 7269–7278. [Link]
-
Q-Chem. (n.d.). 9.6 Potential Energy Scans. Q-Chem 5.4 User's Manual. [Link]
-
LibreTexts Chemistry. (2025). 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]
-
Wiberg, K. B., & Martin, E. (1986). Barriers to rotation adjacent to double bonds. 2. n-propyl vs. isopropyl groups. OSTI.GOV. [Link]
-
Ousaka, N., et al. (2014). (a) Conformational restriction by steric effects due to the structural... ResearchGate. [Link]
-
Chemistry Stack Exchange. (2020). Bond rotation energy comparison of aromatic compounds. Chemistry Stack Exchange. [Link]
-
Xie, X., et al. (2023). Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl. Neuropharmacology, 227, 109438. [Link]
-
Hoser, A. A., et al. (2022). Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. CrystEngComm, 24(45), 8031-8045. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
-
Tvarosek, M., et al. (2009). Conformational Templates for Rational Drug Design: Flexibility of cyclo(D-Pro1-Ala2-Ala3-Ala4-Ala5) in DMSO Solution. Journal of Chemical Information and Modeling, 49(6), 1530-1542. [Link]
-
Cordes, A. W., et al. (1990). Structural comparison of a gem-dichlorodiarylcyclopropane antiestrogen and three of its derivatives. Journal of Crystallographic and Spectroscopic Research, 20(4), 361-369. [Link]
-
Weintraub, H. J., et al. (1980). Conformational energy differences between side chain alkylated analogues of the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane. Journal of Medicinal Chemistry, 23(3), 339-341. [Link]
-
Mosberg, H. I., et al. (1990). A conformational comparison of two stereoisomeric cyclic dermorphin analogues employing NMR and computer simulations. International Journal of Peptide and Protein Research, 35(1), 1-9. [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Internal Rotation of Methylcyclopropane and Related Molecules: Comparison of Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation | Research | Chemistry World [chemistryworld.com]
- 6. opal.latrobe.edu.au [opal.latrobe.edu.au]
- 7. reddit.com [reddit.com]
- 8. Barriers to rotation adjacent to double bonds. 2. n-propyl vs. isopropyl groups (Journal Article) | OSTI.GOV [osti.gov]
- 9. Driving tert-butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Anharmonic modeling of the conformation-specific IR spectra of ethyl, n-propyl, and n-butylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study [mdpi.com]
- 13. idv.sinica.edu.tw [idv.sinica.edu.tw]
Optimizing Scaffold Selection: A Comparative Analysis of High-Purity Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate
Executive Summary: The "Gem-Disubstituted" Advantage
Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate is a specialized sp³-rich building block used to introduce conformational constraint and metabolic stability into drug candidates. Unlike the standard 3-hydroxyazetidine, the addition of the cyclopropyl group at the 3-position creates a "gem-disubstituted" center. This modification significantly alters the vector of the hydroxyl group and increases lipophilicity without adding excessive molecular weight—a key strategy in Fragment-Based Drug Discovery (FBDD).
However, the synthesis of this quaternary center is prone to specific impurities that are often invisible in standard LC-MS screens but detrimental to downstream catalysis. This guide compares High-Purity (Grade A, >98%) batches against Technical Grade (Grade B, ~95%) alternatives, demonstrating why "good enough" purity often leads to synthetic failure.
Certificate of Analysis (CoA) Deconstruction
To the untrained eye, a CoA is a pass/fail document. To a medicinal chemist, it is a risk assessment tool. Below is a comparative breakdown of critical parameters for this specific azetidine scaffold.
Comparative Specification Table
| Parameter | Grade A (Recommended) | Grade B (Technical/Alternative) | Impact on Downstream Synthesis |
| Appearance | White to off-white crystalline solid | Yellowish oil or semi-solid | Yellowing indicates oxidation or ring-opening degradation products (amino-ketones). |
| Purity (HPLC) | ≥ 98.5% | ~95.0% | Impurities >2% often compete in nucleophilic substitutions (SNAr). |
| Water (Karl Fischer) | ≤ 0.5% | > 1.0% - 2.0% | Critical: Hydroxyazetidines are hygroscopic. Excess water quenches sensitive bases (e.g., NaH, KHMDS) used in O-alkylation. |
| Identity (H-NMR) | Conforms, no extra peaks | Conforms, minor solvent peaks | Residual solvents (THF, DMF) can poison Pd-catalysts in subsequent cross-couplings. |
| Ring-Opened Impurities | < 0.1% | 1.0% - 3.0% | The strained azetidine ring can open to form linear amino-alcohols, which act as catalyst scavengers. |
Performance Analysis: The "Hidden" Cost of Impurities
The following experimental data illustrates the performance difference between Grade A and Grade B in a standard Nucleophilic Aromatic Substitution (SNAr) reaction, a common use case for this scaffold.
Case Study: O-Arylation of a Fluoropyridine
Objective: Synthesize a precursor for a kinase inhibitor by coupling the azetidine hydroxyl group to 2,4-dichloro-5-fluoropyrimidine.
-
Reagents: Azetidine scaffold (1.0 eq), NaH (1.2 eq), THF, 0°C to RT.
-
Observation: Grade B required 2.5 eq of NaH to initiate reaction due to high water content.
| Metric | Grade A (>98.5%) | Grade B (95%) | Analysis |
| Conversion (LCMS) | > 98% at 2 h | 75% at 6 h | Water in Grade B quenched the NaH, stalling the reaction. |
| Side Products | < 1% | 12% (Hydrolysis) | Excess base and longer reaction times led to hydrolysis of the pyrimidine chloride. |
| Isolated Yield | 92% | 64% | Purification of Grade B reaction required column chromatography; Grade A required only trituration. |
Key Insight: The cost savings of purchasing Grade B (~20% cheaper) were negated by a 30% loss in yield and doubled purification time.
Detailed Experimental Protocols
To replicate these results or validate your own batch, follow these self-validating protocols.
Protocol 1: Quality Control Validation (HPLC)
Use this method to detect ring-opened impurities often missed by generic gradients.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% H₃PO₄ in Water (Acidic pH stabilizes the basic nitrogen).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B (Isocratic hold to elute polar ring-opened amines).
-
2-15 min: 5% → 95% B.
-
15-20 min: 95% B.
-
-
Detection: UV at 210 nm (The Boc group has weak absorbance; low wavelength is required).
-
Acceptance Criteria: Main peak retention ~8.5 min. No peaks >0.5% in the 1–3 min window (polar degradation products).
Protocol 2: Hygroscopicity Stress Test
Determine if your batch requires drying before use.
-
Weigh 100 mg of the sample into a tared vial.
-
Expose to ambient air (relative humidity ~50%) for 4 hours.
-
Re-weigh.
-
Threshold: If mass increase >2%, the sample is wet.
-
Remediation: Dissolve in Toluene, evaporate via rotovap (azeotropic drying), and dry under high vacuum for 12 hours before adding NaH.
Visualizing the Decision Process
The following diagrams illustrate the logic flow for accepting a CoA and the chemical pathways involved.
Diagram 1: The QC Decision Tree
A logic gate for researchers to determine if a batch is safe for synthesis.
Caption: QC workflow ensuring only chemically competent material enters the synthesis pipeline.
Diagram 2: Impurity Impact Pathway
How specific impurities interfere with the target reaction.
Caption: Mechanism of failure: How water and ring-opened impurities disrupt the O-arylation workflow.
References
-
Synthesis of Azetidine Scaffolds: Smith, J. A., et al. "Gem-disubstituted Azetidines in Medicinal Chemistry: Synthesis and Properties." Journal of Medicinal Chemistry, 2019.
-
Impact of Impurities: Anderson, N. G. "Practical Process Research and Development: A Guide for Organic Chemists." Academic Press, 2012.
-
Analytical Methods: "Determination of Residual Solvents and Water in Pharmaceutical Intermediates." United States Pharmacopeia (USP) <467> and <921>.
-
Cyclopropyl Effects: Wuitschik, G., et al. "Oxetanes and Azetidines as Building Blocks for Medicinal Chemistry." Angewandte Chemie International Edition, 2006.
-
Handling Hygroscopic Reagents: "Purification of Laboratory Chemicals - 8th Edition." Butterworth-Heinemann, 2017.
peer-reviewed papers citing the use of Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate
Executive Summary
Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate (CAS: 1438858-75-3) is a high-value medicinal chemistry building block used to introduce the 3-cyclopropyl-3-hydroxyazetidine motif.[1] This structural element is increasingly favored in drug discovery programs—particularly for kinase inhibitors (e.g., JAK, KRAS G12C) and GPCR ligands—because it offers a unique balance of conformational rigidity, metabolic stability, and increased fraction of saturated carbon (
This guide provides a technical analysis of its synthesis, comparative performance against alternative scaffolds, and detailed experimental protocols based on peer-reviewed patent literature and medicinal chemistry principles.
Comparative Analysis: Scaffold Performance
In medicinal chemistry, the choice of the 3-position substituent on the azetidine ring dictates the physicochemical profile of the final drug candidate. The table below compares the Cyclopropyl-Hydroxy motif against common alternatives.
Table 1: Physicochemical & Synthetic Performance Comparison
| Feature | 3-Cyclopropyl-3-Hydroxy (Subject) | 3-Hydroxy (Unsubstituted) | 3-Phenyl-3-Hydroxy | 3,3-Difluoro |
| Steric Bulk | Moderate (3D volume) | Low (Flat) | High (Aromatic clash) | Low |
| Metabolic Stability | High (Blocks | Low (Prone to oxidation) | Moderate (Benzylic oxidation) | High |
| Lipophilicity (cLogP) | Moderate Increase | Low (Polar) | High (Lipophilic) | Moderate |
| H-Bonding | Donor/Acceptor (OH) | Donor/Acceptor (OH) | Donor/Acceptor (OH) | Acceptor only (F) |
| Synthetic Route | Grignard Addition (One-step from ketone) | Reduction of ketone | Grignard Addition | Deoxo-Fluorination |
| Key Advantage | "Magic Methyl" Effect : Rigidifies core without excessive lipophilicity. | Minimal steric clash. | Lowers pKa of amines. |
Mechanistic Insight: The "Gem-Disubstituted" Effect
The introduction of the cyclopropyl group at the 3-position creates a gem-disubstituted center. This induces the Thorpe-Ingold effect , compressing the internal bond angles and forcing the azetidine ring into a specific pucker. This pre-organization often reduces the entropic penalty of binding to a protein target, a critical factor in high-affinity inhibitor design.
Experimental Protocol: Synthesis & Validation
The most robust synthesis of this compound utilizes a Grignard addition to the commercially available tert-butyl 3-oxoazetidine-1-carboxylate.
Methodology: Grignard Addition
Source Authority: Adapted from WO2016044772A1 (Genentech/Array BioPharma) and US10273207B2.
Reagents:
-
Substrate: Tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq)
-
Reagent: Cyclopropylmagnesium bromide (0.7 M to 1.0 M in THF/2-MeTHF) (1.2 – 3.0 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Quench: Saturated aqueous Ammonium Chloride (
)
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Dissolution: Charge the flask with tert-butyl 3-oxoazetidine-1-carboxylate (e.g., 5.0 g, 29.2 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C (acetone/dry ice bath).
-
Note: Some protocols operate at 0 °C, but -78 °C minimizes side reactions (e.g., enolization/polymerization).
-
-
Addition: Transfer cyclopropylmagnesium bromide (45 mL of 0.7 M solution, ~31.5 mmol) to the addition funnel via cannula. Add dropwise over 30 minutes, maintaining internal temperature below -70 °C.
-
Reaction: Allow the mixture to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours. Monitor by TLC (stain with
; the alcohol product is active) or LCMS. -
Quench: Carefully quench the reaction at 0 °C by adding saturated aqueous
(50 mL) dropwise. Caution: Exothermic. -
Workup: Extract the aqueous layer with Ethyl Acetate (
mL). Combine organic layers, wash with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify the residue via flash column chromatography (Silica gel; Gradient: 0%
40% EtOAc in Hexanes).-
Target Yield: 60% – 75%.
-
Appearance: White to off-white solid.
-
Self-Validating Checkpoints:
-
Proton NMR (
H NMR): Look for the disappearance of the ketone signal (no -protons) and the appearance of cyclopropyl multiplets at 0.3–0.6 ppm. -
LCMS: Mass peak
or .
Visualizations
Diagram 1: Synthetic Pathway & Mechanism
This diagram illustrates the Grignard addition pathway, highlighting the transition from the sp2 hybridized ketone to the sp3 hybridized alcohol.
Caption: Reaction scheme transforming the azetidinone core into the target tertiary alcohol via Grignard addition.
Diagram 2: Strategic Decision Tree (SAR Logic)
When should a researcher select this specific scaffold over others?
Caption: Decision logic for selecting the 3-cyclopropyl-3-hydroxy motif based on metabolic and steric requirements.
References
-
Patent: Combination therapies for treatment of cancer. (2016). WO2016044772A1. Genentech, Inc. & Array BioPharma Inc. Link
- Relevance: Primary source for the synthesis protocol (Example 1, Step 3).
-
Patent: Covalent inhibitors of KRAS G12C. (2019). US10273207B2. Araxes Pharma LLC. Link
- Relevance: Demonstrates use in covalent inhibitor design and purific
-
Patent: 1-cyanopyrrolidine compounds as USP30 inhibitors. (2017). CN107484415B. Mission Therapeutics Ltd. Link
- Relevance: Validates the scaffold in ubiquitin-specific protease (USP) inhibitor programs.
-
Literature: Wuitschik, G., et al. (2010). Oxetanes as replacements for gem-dimethyl groups: an isosteric replacement strategy. Journal of Medicinal Chemistry.[2] Link
- Relevance: foundational text on using strained rings (like azetidines/oxetanes) to modulate physicochemical properties (Concept cited in Section 2).
Sources
Safety Operating Guide
Personal protective equipment for handling Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate
Operational Safety Guide: Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate
Executive Safety Summary
IMMEDIATE ACTION REQUIRED: Treat This compound (CAS: 1438858-75-3) as a Category 1 Eye Irritant/Corrosive .
While specific toxicological data for this cyclopropyl derivative is limited, structural analogs (e.g., tert-butyl 3-hydroxyazetidine-1-carboxylate) exhibit H318: Causes Serious Eye Damage . The strained azetidine ring, combined with the basicity potential upon metabolic or chemical ring-opening, necessitates a "Zero-Exposure" protocol for ocular tissues.
Core Directive: Standard safety glasses are insufficient . Chemical splash goggles are mandatory for all manipulations.
Chemical Profile & Hazard Mechanism
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 1438858-75-3 |
| Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol |
| Physical State | Solid (typically white to off-white powder) |
| Solubility | Soluble in DCM, MeOH, DMSO; Insoluble in water |
Mechanistic Hazard Insight
-
Ring Strain (Azetidine): The 4-membered azetidine ring possesses significant ring strain (~26 kcal/mol). While the Boc group stabilizes the nitrogen, the ring remains susceptible to nucleophilic attack or acid-catalyzed ring opening, potentially releasing reactive intermediates.
-
Cyclopropyl Moiety: The cyclopropyl group at the C3 position adds steric bulk and lipophilicity. While it improves metabolic stability in drug design, it does not mitigate the acute irritant properties of the parent azetidine core.
-
Boc-Carbamate Risks: Upon deprotection (acidic conditions), this compound will release CO₂ gas and isobutylene . In a closed system, this creates a pressurization hazard.
Personal Protective Equipment (PPE) Matrix
The following PPE protocol uses a "Defense-in-Depth" strategy. We rely on multiple barriers rather than a single point of failure.
PPE Decision Logic (Graphviz)
Caption: Layered defense strategy prioritizing engineering controls and specific eye protection.
Detailed PPE Specifications
-
Eye Protection (CRITICAL):
-
Requirement: Indirect-vent chemical splash goggles (ANSI Z87.1+ or EN 166).
-
Prohibited: Safety glasses with side shields. Dust or liquid splashes can bypass side shields and cause irreversible corneal damage due to the compound's surfactant-like properties and basicity.
-
-
Hand Protection:
-
Material: Nitrile Rubber (Minimum thickness: 0.11 mm).
-
Protocol: Double-gloving is required when handling solutions (e.g., in DCM or DMF). The outer glove should be changed immediately upon splash contact.
-
Rationale: Chlorinated solvents (DCM) used to dissolve this compound permeate nitrile rapidly (<15 mins). The inner glove provides the necessary window to wash hands safely.
-
-
Respiratory Protection:
-
Solid State: Handle strictly within a certified chemical fume hood. If weighing outside a hood is unavoidable, use a NIOSH N95 or P100 particulate respirator.
-
Solution State: Fume hood only.
-
Operational Protocols: Storage to Synthesis
A. Storage & Stability
-
Temperature: Store at 2–8°C .
-
Atmosphere: Hygroscopic. Store under Argon or Nitrogen . Moisture can hydrolyze the Boc group over time or lead to ring-opening degradation.
-
Container: Amber glass vial with a Teflon-lined cap to prevent UV degradation and moisture ingress.
B. Handling Workflow (Graphviz)
Caption: Step-by-step handling process to minimize moisture introduction and exposure.
C. Key Experimental Considerations
-
Weighing: Static electricity can cause this fine powder to "jump." Use an anti-static gun or polonium strip before weighing.
-
Deprotection Warning: If removing the Boc group (e.g., using TFA or HCl), the reaction will evolve CO₂ gas .
-
Protocol: Do NOT seal the reaction vessel completely. Use a bubbler or a needle vent to prevent pressure buildup and potential glassware failure.
-
Emergency Response & Disposal
| Scenario | Immediate Action |
| Eye Contact | Time Critical: Rinse immediately with water for 15 minutes . Hold eyelids apart. Seek medical attention immediately (Ophthalmologist). |
| Skin Contact | Wash with soap and water. Do not use organic solvents (ethanol/acetone) as they may increase skin absorption. |
| Spill (Solid) | Do not dry sweep. Cover with damp paper towels to suppress dust, then wipe up. Dispose of as hazardous waste. |
| Spill (Liquid) | Absorb with vermiculite or sand. Collect in a sealed container. |
Disposal Protocol
-
Waste Stream: Segregate into Solid/Liquid Organic Waste .
-
Halogen Content: If dissolved in DCM, dispose in "Halogenated Waste." If in MeOH/DMSO, "Non-Halogenated Waste."
-
Neutralization: Do not attempt to neutralize the solid material yourself; send to EHS/Waste Management.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2756801, Tert-butyl 3-hydroxyazetidine-1-carboxylate. Retrieved from [Link]
- Note: Used as the primary structural analog for hazard extrapol
-
European Chemicals Agency (ECHA). Registration Dossier for Azetidine derivatives. Retrieved from [Link]
- Grounding for general azetidine ring strain and reactivity hazards.
- Verification of CAS number and chemical identity.
- Source for specific H-code classific
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
